N-(4,6-diphenylpyrimidin-2-yl)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-9-19(24)23-20-21-17(15-10-5-3-6-11-15)14-18(22-20)16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3,(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXLAZUQYPCBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464548 | |
| Record name | N-(4,6-diphenylpyrimidin-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820961-65-7 | |
| Record name | N-(4,6-diphenylpyrimidin-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of N-(4,6-diphenylpyrimidin-2-yl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed synthetic pathway and comprehensive characterization methods for the novel compound, N-(4,6-diphenylpyrimidin-2-yl)butanamide. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. This document provides detailed experimental protocols for a two-step synthesis, predicted analytical data for the target compound, and visual representations of the synthetic workflow and reaction mechanisms to aid in its practical implementation in a laboratory setting.
Introduction
Derivatives of 4,6-diphenylpyrimidine are known to exhibit a range of biological activities, including potential as anticancer agents and as ligands for benzodiazepine receptors.[1] The introduction of an amide functionality at the 2-position of the pyrimidine ring, as in this compound, can significantly influence the compound's physicochemical properties and biological activity. This guide outlines a feasible synthetic route to this target molecule, starting from commercially available precursors. The synthesis involves the initial formation of a 2-amino-4,6-diphenylpyrimidine intermediate, followed by N-acylation.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process. The first step involves the condensation of 1,3-diphenylprop-2-en-1-one (chalcone) with guanidine nitrate in the presence of a base to form the key intermediate, 2-amino-4,6-diphenylpyrimidine. The second step is the acylation of this aminopyrimidine with butanoyl chloride in the presence of a non-nucleophilic base to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine
Materials:
-
1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Guanidine nitrate
-
Sodium methoxide
-
Anhydrous methanol
-
10% Hydrochloric acid
-
Distilled water
-
Ethanol
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
To a round-bottom flask containing guanidine nitrate, add the sodium methoxide solution and stir for 15 minutes at room temperature.[2]
-
Slowly add a solution of 1,3-diphenylprop-2-en-1-one in methanol to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the resulting residue, add cold distilled water.
-
Neutralize the mixture with 10% hydrochloric acid to a pH of approximately 6-7, which will cause the product to precipitate.[2]
-
Filter the precipitate, wash thoroughly with distilled water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield 2-amino-4,6-diphenylpyrimidine.
Step 2: Synthesis of this compound
Materials:
-
2-Amino-4,6-diphenylpyrimidine
-
Butanoyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 2-amino-4,6-diphenylpyrimidine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (as a base) to the solution.
-
Slowly add butanoyl chloride dropwise to the stirred solution.[4] The reaction may be exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Caption: Mechanism of N-acylation of 2-aminopyrimidine.
Predicted Characterization Data
The following table summarizes the predicted quantitative data for the characterization of this compound. These predictions are based on the analysis of structurally similar compounds.
| Analytical Technique | Parameter | Predicted Value |
| 1H NMR (CDCl3, 400 MHz) | Chemical Shift (δ, ppm) | ~8.40 (d, 4H, Ar-H), ~7.50 (m, 6H, Ar-H), ~7.30 (s, 1H, pyrimidine-H), ~2.40 (t, 2H, -CH2-CO-), ~1.75 (sext, 2H, -CH2-CH2-CO-), ~1.00 (t, 3H, -CH3) |
| 13C NMR (CDCl3, 100 MHz) | Chemical Shift (δ, ppm) | ~172 (C=O), ~164 (pyrimidine C4, C6), ~158 (pyrimidine C2), ~137 (Ar C-ipso), ~130 (Ar C-para), ~129 (Ar C-ortho), ~128 (Ar C-meta), ~108 (pyrimidine C5), ~39 (-CH2-CO-), ~19 (-CH2-CH2-CO-), ~14 (-CH3) |
| FT-IR (KBr, cm-1) | Wavenumber (ν) | ~3300-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2960-2850 (Aliphatic C-H stretch), ~1680 (C=O stretch, amide I), ~1600, 1580, 1490 (C=C and C=N stretch), ~1540 (N-H bend, amide II) |
| Mass Spectrometry (ESI-MS) | m/z | [M+H]+: 316.16 |
| Elemental Analysis | % Composition | C: 76.17%, H: 6.07%, N: 13.32%, O: 4.44% (Calculated for C20H19N3O) |
Discussion of Characterization
-
1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the proton at the 5-position of the pyrimidine ring, and signals corresponding to the butyl chain of the butanamide group (a triplet for the methyl group, a sextet for the adjacent methylene, and a triplet for the methylene next to the carbonyl).
-
13C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the downfield signal of the amide carbonyl carbon, signals for the carbons of the pyrimidine and phenyl rings, and the aliphatic carbons of the butanamide moiety.
-
FT-IR Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the amide, a strong carbonyl (C=O) absorption, and various C-H, C=C, and C=N stretching and bending vibrations corresponding to the aromatic and heterocyclic rings.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion peak ([M+H]+) at m/z 316.16, confirming the molecular weight of the compound.
-
Elemental Analysis: The calculated elemental composition should closely match the experimentally determined values, further confirming the purity and identity of the synthesized compound.
Potential Applications
Given the known biological activities of related 4,6-diarylpyrimidine derivatives, this compound could be a candidate for screening in various biological assays. Potential areas of interest include its evaluation as an anticancer agent, an anti-inflammatory agent, or for its activity on the central nervous system.[5] Further research and biological testing are required to elucidate the specific pharmacological profile of this compound.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations and is expected to be a high-yielding route to the target compound. The predicted analytical data will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized molecule. This guide aims to facilitate further research into the chemical and biological properties of this novel pyrimidine derivative.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Novel Synthesis Methods for 4,6-Diphenylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores recent advancements in the synthesis of 4,6-diphenylpyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. The document provides a detailed overview of three prominent and innovative synthetic methodologies: the classical condensation of chalcones with guanidine, a zinc oxide-catalyzed one-pot multicomponent reaction, and a sustainable iridium-catalyzed multicomponent approach.
This guide is designed to be a practical resource, offering detailed experimental protocols, comprehensive quantitative data, and visual representations of reaction workflows and associated biological signaling pathways. The information presented herein is intended to facilitate the replication and further development of these synthetic strategies in a research and drug discovery setting.
Classical Synthesis: Condensation of Chalcones and Guanidine
The reaction of chalcones with guanidine hydrochloride remains a fundamental and widely used method for the synthesis of 2-amino-4,6-diarylpyrimidines. This approach involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a guanidine salt, typically in the presence of a base.
Experimental Protocol
A general procedure for the synthesis of 4,6-diphenylpyrimidine-2-amine involves the reaction of 1,3-diphenylprop-2-en-1-one (chalcone) with guanidine hydrochloride.
Materials:
-
Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)
-
Guanidine Hydrochloride
-
Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Equimolar amounts of the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) are dissolved in dimethylformamide (DMF).
-
The reaction mixture is refluxed for 4-7 hours at a temperature of 50-60°C.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The resulting precipitate is collected by filtration, dried, and recrystallized from methanol to yield the pure 4,6-diarylpyrimidin-2-amine derivative.[1][2]
Quantitative Data
The yields of 4,6-diarylpyrimidin-2-amines synthesized via this method vary depending on the substituents on the phenyl rings of the chalcone precursor.
| Chalcone Precursor | Product | Yield (%) | Reference |
| 1,3-diphenylprop-2-en-1-one | 4,6-diphenylpyrimidin-2-amine | 52.6 | [2] |
| 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | 67 | [2] |
| 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine | - | - |
| 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine | - | - |
Note: Yields for some derivatives were not explicitly stated in the reviewed literature.
Reaction Workflow
Caption: Workflow for the classical synthesis of 4,6-diphenylpyrimidine derivatives.
ZnO-Catalyzed One-Pot Multicomponent Synthesis
A more recent and efficient approach involves a one-pot, three-component reaction catalyzed by zinc oxide (ZnO). This method offers several advantages, including the use of a heterogeneous catalyst, good to excellent yields, and operational simplicity.
Experimental Protocol
This protocol describes the synthesis of 2-substituted-4,6-diarylpyrimidines from chalcones, S-benzylthiouronium chloride (SBT), and a heterocyclic secondary amine.
Materials:
-
Substituted Chalcone
-
S-benzylthiouronium chloride (SBT)
-
Heterocyclic secondary amine (e.g., Morpholine, Pyrrolidine, Piperidine)
-
Zinc Oxide (ZnO) powder
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of the substituted chalcone (0.002 mol), SBT (0.0022 mol), the heterocyclic secondary amine (0.0024 mol), and ZnO (15 mol%) in DMF (10 mL) is placed in a round-bottomed flask.
-
The reaction mixture is heated to 100°C with vigorous stirring for 6 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the catalyst is separated by filtration.
-
The filtrate is then worked up to isolate the 2-substituted-4,6-diarylpyrimidine product.[3]
Quantitative Data
This method has been shown to be effective for a variety of substituted chalcones and heterocyclic secondary amines, providing good to excellent yields.
| Chalcone Substituent (R) | Amine | Product | Yield (%) | Reference |
| H | Morpholine | 2-(Morpholin-4-yl)-4,6-diphenylpyrimidine | 86 | [3] |
| 4-Cl | Morpholine | 4-(4-Chlorophenyl)-2-(morpholin-4-yl)-6-phenylpyrimidine | 89 | [3] |
| 4-OCH₃ | Morpholine | 4-(4-Methoxyphenyl)-2-(morpholin-4-yl)-6-phenylpyrimidine | 91 | [3] |
| H | Pyrrolidine | 4,6-Diphenyl-2-(pyrrolidin-1-yl)pyrimidine | 88 | [3] |
| 4-Cl | Pyrrolidine | 4-(4-Chlorophenyl)-6-phenyl-2-(pyrrolidin-1-yl)pyrimidine | 90 | [3] |
| 4-OCH₃ | Pyrrolidine | 4-(4-Methoxyphenyl)-6-phenyl-2-(pyrrolidin-1-yl)pyrimidine | 92 | [3] |
| H | Piperidine | 4,6-Diphenyl-2-(piperidin-1-yl)pyrimidine | 85 | [3] |
| 4-Cl | Piperidine | 4-(4-Chlorophenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine | 88 | [3] |
| 4-OCH₃ | Piperidine | 4-(4-Methoxyphenyl)-6-phenyl-2-(piperidin-1-yl)pyrimidine | 90 | [3] |
Reaction Workflow
Caption: Workflow for the ZnO-catalyzed one-pot synthesis of 2-substituted-4,6-diarylpyrimidines.
Iridium-Catalyzed Sustainable Multicomponent Synthesis
A highly efficient and sustainable method for the synthesis of pyrimidines involves an iridium-catalyzed multicomponent reaction of amidines with up to three different alcohols. This regioselective process proceeds through a sequence of condensation and dehydrogenation steps.
Experimental Protocol
The following is a general procedure for the iridium-catalyzed synthesis of pyrimidines.
Materials:
-
Amidine hydrochloride
-
Primary and/or secondary alcohols
-
[Ir(cod)Cl]₂ (catalyst precursor)
-
PN₅P pincer ligand
-
KOtBu (base)
-
Toluene (solvent)
Procedure:
-
In a glovebox, a Schlenk tube is charged with the amidine hydrochloride, [Ir(cod)Cl]₂, the PN₅P pincer ligand, and KOtBu.
-
The respective alcohols and toluene are added.
-
The Schlenk tube is sealed and the reaction mixture is stirred at a specified temperature (e.g., 110°C) for a defined period (e.g., 20 hours).
-
After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired pyrimidine derivative.[4][5]
Quantitative Data
This sustainable method has been demonstrated to produce a wide array of substituted pyrimidines with high yields.
| Amidine | Alcohol 1 | Alcohol 2 | Product | Yield (%) | Reference |
| Benzamidine HCl | Ethanol | 1-Phenylethanol | 4-Methyl-2,6-diphenylpyrimidine | 93 | [4][5] |
| Acetamidine HCl | 1-Propanol | 1-Butanol | 4-Ethyl-2-methyl-6-propylpyrimidine | 85 | [4][5] |
| Benzamidine HCl | Benzyl alcohol | Benzyl alcohol | 2,4,6-Triphenylpyrimidine | 89 | [4][5] |
| 4-Methoxybenzamidine HCl | Ethanol | 1-(4-Methoxyphenyl)ethanol | 4-Methyl-2,6-bis(4-methoxyphenyl)pyrimidine | 91 | [4][5] |
Reaction Workflow
References
- 1. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 2. Second-generation compound for the modulation of utrophin in the therapy of DMD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate inhibition of acetylcholinesterase: residues affecting signal transduction from the surface to the catalytic center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Biological Activity of N-(4,6-diphenylpyrimidin-2-yl)butanamide and its Analogs
DISCLAIMER: As of November 2025, specific data regarding the biological activity, experimental protocols, and signaling pathways for N-(4,6-diphenylpyrimidin-2-yl)butanamide is not available in the public scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related 4,6-diphenylpyrimidine derivatives to offer insights into the potential properties of the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
The 4,6-diphenylpyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These compounds have been investigated for their potential as anticancer agents, kinase inhibitors, antimicrobial agents, and modulators of the central nervous system. The versatility of the pyrimidine core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. This document summarizes the known biological activities of N-substituted 4,6-diphenylpyrimidine analogs to provide a predictive framework for the potential therapeutic applications of this compound.
Synthesis of this compound
While a specific synthesis for this compound has not been reported, a general synthetic route can be proposed based on established chemical methodologies for similar compounds. The synthesis would likely involve the acylation of 2-amino-4,6-diphenylpyrimidine with butanoyl chloride or butyric anhydride.
Caption: General synthetic scheme for this compound.
Potential Biological Activities of this compound Based on Analogs
Anticancer Activity
Numerous derivatives of 4,6-diphenylpyrimidine have demonstrated potent anticancer properties. These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer progression.
Signaling Pathway Example: Kinase Inhibition
One of the most common mechanisms of action for pyrimidine-based anticancer agents is the inhibition of protein kinases. For instance, various 4,6-diarylpyrimidin-2-amine derivatives have been shown to inhibit Aurora kinases, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.
Caption: Hypothetical kinase inhibition pathway.
Antimicrobial Activity
Derivatives of N-(pyrimidin-2-yl)amides have been investigated for their antimicrobial properties. These compounds can act as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, disrupting cell-to-cell communication and biofilm formation, which are crucial for bacterial virulence and resistance.
Other Potential Activities
-
Benzodiazepine Receptor Agonism: Some 4,6-diphenylpyrimidin-2-ol derivatives have shown affinity for the benzodiazepine receptor, suggesting potential applications as sedatives, hypnotics, anticonvulsants, and anxiolytics.
-
Herbicidal Activity: Certain N-(4,6-disubstituted pyrimidin-2-yl) derivatives have been synthesized and evaluated for their herbicidal properties.
Experimental Protocols for Evaluating Biological Activity
While specific protocols for this compound are not available, the following are general experimental methodologies commonly used to assess the biological activities of related compounds.
Workflow for In Vitro Anticancer Evaluation
Caption: General workflow for in vitro anticancer drug screening.
Table 1: Representative Biological Activities of 4,6-Diphenylpyrimidine Analogs
| Compound Class | Biological Activity | Target/Mechanism (if known) | Quantitative Data Example (for analogs) |
| 4,6-Diarylpyrimidin-2-amine derivatives | Anticancer | Aurora Kinase A (AURKA) inhibition | IC50 values in the low micromolar to nanomolar range |
| N-(Pyrimidin-2-yl)alkyl/arylamides | Anti-Quorum Sensing | Inhibition of QS signaling pathway | Inhibition zones in mm; Binding affinities in kcal/mol |
| 4,6-Diphenylpyrimidin-2-ol derivatives | Benzodiazepine Agonist | Central Benzodiazepine Receptor (CBR) | IC50 values in the nanomolar range |
Detailed Methodologies for Key Experiments
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of a compound on cancer cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Kinase Inhibition Assay
-
Objective: To measure the ability of a compound to inhibit the activity of a specific kinase.
-
Protocol (General Example):
-
A reaction mixture is prepared containing the purified kinase, a substrate (peptide or protein), and ATP in a suitable buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays using [γ-³²P]ATP.
-
Antibody-based methods (e.g., ELISA) using a phospho-specific antibody.
-
Luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.
-
3. Anti-Quorum Sensing Assay (Chromobacterium violaceum Model)
-
Objective: To screen for compounds that inhibit quorum sensing.
-
Protocol:
-
A culture of Chromobacterium violaceum (a bacterium that produces a purple pigment called violacein in response to quorum sensing) is grown.
-
A lawn of the bacteria is spread on an agar plate.
-
Sterile paper discs impregnated with the test compound at different concentrations are placed on the agar surface.
-
The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Inhibition of quorum sensing is observed as a colorless zone of bacterial growth around the disc, indicating the inhibition of violacein production. The diameter of this zone is measured.
-
Conclusion
While direct experimental data for this compound is currently unavailable, the extensive research on related 4,6-diphenylpyrimidine derivatives provides a strong foundation for predicting its potential biological activities. Based on the existing literature, this compound warrants investigation for its potential anticancer and antimicrobial properties. The experimental protocols outlined in this guide provide a starting point for the biological evaluation of this compound and other novel derivatives of this versatile scaffold. Further research, including synthesis and comprehensive biological screening, is necessary to elucidate the specific therapeutic potential of this compound.
Potential Therapeutic Targets of N-(4,6-diphenylpyrimidin-2-yl)butanamide and Related Pyrimidine Scaffolds: A Technical Guide
Disclaimer: As of this writing, a thorough review of published scientific literature reveals no specific studies detailing the biological activity or therapeutic targets of N-(4,6-diphenylpyrimidin-2-yl)butanamide. However, the core structure, a 2-amido-4,6-diphenylpyrimidine, belongs to a class of compounds known as aminopyrimidines, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] This is due to their ability to interact with a wide array of biological targets, leading to their investigation in numerous therapeutic areas.[2][3] This guide, therefore, will focus on the potential therapeutic targets of this structural class, drawing on data from closely related 2-amino-4,6-diarylpyrimidine derivatives.
Overview of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA) and is present in many FDA-approved drugs.[2] Its unique physicochemical properties, including the ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a versatile scaffold for drug design.[2] Derivatives of 2-aminopyrimidine, in particular, have been extensively explored as inhibitors of various enzymes and as modulators of receptor activity.[3]
Potential Therapeutic Areas and Molecular Targets
Based on the activities of structurally similar compounds, this compound could potentially target a range of proteins implicated in various diseases.
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, primarily through the inhibition of protein kinases.[1][4]
-
Protein Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] The aminopyrimidine core can act as a bioisostere of the purine scaffold of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[1]
-
Anaplastic Lymphoma Kinase (ALK): 2-Arylaminopyrimidine derivatives have been designed as Type-I½ ALK inhibitors, aiming to overcome resistance mutations like L1196M.[5]
-
Janus Kinase 2 (JAK2): N-(pyrimidin-2-yl) amine derivatives have been identified as selective JAK2 inhibitors, showing potential for treating myeloproliferative neoplasms.[6] Downstream effects include the reduced phosphorylation of STAT proteins.
-
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs (like CDK9) and HDACs have been developed from 2-aminopyrimidine scaffolds, offering a synergistic approach to cancer treatment.[7]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Pyrimidine rings coupled with a sulfonamide core have been explored as dual inhibitors of EGFR and HER2 for breast cancer.[2]
-
-
Microtubule Polymerization Inhibition: Some pyridine-pyrimidine amides have been shown to inhibit microtubule polymerization, a validated mechanism for anticancer drugs.[8]
The JAK/STAT pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Inhibition of JAK2 by pyrimidine derivatives can block this pathway.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 2-arylaminopyrimidine derivatives bearing 1,3,8-triazaspiro[4,5]decan-4-one or piperidine-3-carboxamide moiety as novel Type-I1/2 ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic aromatic compounds that form the building blocks of nucleic acids—cytosine, thymine, and uracil. This essential role in genetic processes has made the pyrimidine scaffold a cornerstone in medicinal chemistry for the development of a wide array of therapeutic agents.[1] Pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3] This guide provides a detailed exploration of the mechanisms of action of pyrimidine-based compounds, with a focus on their application in oncology. We will delve into specific examples, summarize quantitative data, provide detailed experimental protocols, and visualize key signaling pathways.
I. Mechanisms of Action in Oncology
Pyrimidine-based anticancer agents exert their effects through diverse and targeted mechanisms. These can be broadly categorized into antimetabolites that interfere with nucleic acid synthesis and kinase inhibitors that modulate cell signaling pathways.[4][5]
A. Antimetabolites: Disrupting DNA and RNA Synthesis
Pyrimidine analogues mimic the structure of natural pyrimidines, allowing them to be taken up by cells and integrated into metabolic pathways.[6] Once inside the cell, they are converted to their active nucleotide forms, which then interfere with the synthesis and function of DNA and RNA, ultimately leading to cell death.[7]
1. Fluoropyrimidines (e.g., 5-Fluorouracil)
-
Mechanism: 5-Fluorouracil (5-FU) is a classic example of a pyrimidine antimetabolite. Inside the cell, 5-FU is converted to several active metabolites. One of these, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate (TTP), which in turn disrupts DNA replication and repair, causing DNA damage.[7] Another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, interfering with RNA processing and function.
-
Signaling Pathway:
Mechanism of 5-Fluorouracil.
2. Cytidine Analogues (e.g., Gemcitabine, Cytarabine)
-
Mechanism: Gemcitabine and Cytarabine are analogues of deoxycytidine. After being phosphorylated to their active di- and triphosphate forms, they are incorporated into DNA. This incorporation leads to the termination of DNA chain elongation and the inhibition of enzymes involved in DNA synthesis and repair, such as DNA polymerase.[4] The incorporation of these analogues into the DNA strand is difficult for the cell to repair, leading to lasting inhibition of DNA synthesis and ultimately, apoptosis.[7]
B. Kinase Inhibitors: Targeting Cell Signaling
Protein kinases are crucial regulators of cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[5] Pyrimidine-based compounds have been successfully developed as potent and selective kinase inhibitors.[9]
1. Aurora Kinase Inhibitors
-
Mechanism: Aurora kinases (A, B, and C) are essential for mitotic progression. Overexpression of these kinases is common in various cancers. Pyrimidine-based inhibitors can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its function.[9] Some inhibitors are designed to bind to the "DFG-out" conformation of the kinase, an inactive state, which can lead to greater selectivity.[10] Inhibition of Aurora kinases leads to defects in mitosis and ultimately, cell death.
-
Signaling Pathway:
Mechanism of Aurora Kinase Inhibition.
2. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
-
Mechanism: EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation and survival. Mutations and overexpression of EGFR are common in several cancers. Pyrimidine-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways such as the MAPK and PI3K/Akt pathways.[2]
II. Quantitative Data Summary
The efficacy of pyrimidine-based compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.
| Compound Class | Target Kinase | Example Compound | IC50 (nM) | Cell Line | Reference |
| Aurora Kinase Inhibitor | AURKA | Tozasertib (VX-680) | 0.6 | - | [9] |
| Aurora Kinase Inhibitor | AURKB | Tozasertib (VX-680) | 0.9 | - | [9] |
| Aurora Kinase Inhibitor | AURKA | Danusertib (PHA-739358) | 13 | - | [9] |
| Polo-like Kinase Inhibitor | PLK1 | BI 2536 | 0.83 | - | [9] |
| EGFR Inhibitor | EGFR | Compound 131 | 800 | A549 (Lung) | [11] |
| EGFR Inhibitor | EGFR | Compound 131 | 110 | HepG2 (Liver) | [11] |
| BCR-ABL Inhibitor | p210Bcr-Abl | PD180970 | 170 | K562 (Leukemia) | [12] |
III. Experimental Protocols
Elucidating the mechanism of action of pyrimidine-based compounds involves a variety of in vitro and cell-based assays.
A. Kinase Inhibition Assay (Example: HTRF Assay)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to screen for kinase inhibitors.
-
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity, resulting in a FRET signal.
-
Protocol:
-
Prepare a reaction buffer containing the kinase, the substrate, and ATP.
-
Add the pyrimidine-based compound at various concentrations to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and XL665-labeled substrate).
-
Incubate to allow for antibody binding.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
-
Workflow:
HTRF Kinase Assay Workflow.
B. Cell Proliferation Assay (Example: SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number, and thus is a measure of cell proliferation and cytotoxicity.[13]
-
Principle: SRB is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is directly related to the cell number.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the pyrimidine-based compound for a specified period (e.g., 48-72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Wash the plates to remove the TCA.
-
Stain the cells with SRB solution.
-
Wash away the unbound dye.
-
Solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
C. Apoptosis Assay (Example: Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[14]
-
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.
-
Protocol:
-
Treat cells with the pyrimidine-based compound.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
IV. Conclusion
Pyrimidine-based compounds represent a versatile and highly successful scaffold in drug discovery. Their mechanisms of action are diverse, ranging from the disruption of fundamental cellular processes like DNA and RNA synthesis to the targeted inhibition of key signaling pathways involved in cancer progression. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of novel and more effective pyrimidine-based therapeutics. The ongoing research in this field continues to uncover new targets and innovative molecular designs, promising a bright future for this important class of compounds in the fight against cancer and other diseases.
References
- 1. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 6. Research Portal [scholarscommons.fgcu.edu]
- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel N-acyl-4,6-diphenylpyrimidin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of compounds: N-acyl-4,6-diphenylpyrimidin-2-amine derivatives. These molecules have emerged as potent agents in oncology research, demonstrating significant activity against key cellular targets. This document details the synthetic methodologies, summarizes their biological activities with quantitative data, and elucidates the signaling pathways through which they exert their effects.
Synthesis of N-acyl-4,6-diphenylpyrimidin-2-amine Derivatives
The synthesis of N-acyl-4,6-diphenylpyrimidin-2-amine derivatives is typically achieved through a multi-step process. The core structure, 4,6-diphenylpyrimidin-2-amine, is first synthesized, followed by N-acylation.
Synthesis of the 4,6-diphenylpyrimidin-2-amine Core
The foundational 4,6-diphenylpyrimidin-2-amine scaffold is commonly synthesized via the condensation of a chalcone with guanidine.
Experimental Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
To a solution of an appropriately substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, an excess of a 50% aqueous potassium hydroxide solution is added.
-
The reaction mixture is stirred vigorously at room temperature for approximately 20 hours.
-
Upon completion, the mixture is poured into a 6 N solution of hydrochloric acid in an ice bath, leading to the precipitation of the chalcone.
-
The resulting solid is filtered, washed with cold ethanol, and dried. This intermediate is often used in the subsequent step without further purification.[1]
-
-
Pyrimidin-2-amine Ring Formation:
-
The synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) are dissolved in dimethylformamide (DMF).
-
Potassium carbonate (3 equivalents) is added to the solution.
-
The reaction mixture is refluxed for 2 hours and then cooled to room temperature.
-
The mixture is poured into a 3 N HCl solution in an ice bath to precipitate the 4,6-diphenylpyrimidin-2-amine product.
-
If necessary, the product can be purified by recrystallization from ethanol.[1]
-
N-acylation of the 4,6-diphenylpyrimidin-2-amine Core
The final step involves the acylation of the 2-amino group of the pyrimidine ring. This can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, in the presence of a suitable base.
Experimental Protocol (General):
-
The 4,6-diphenylpyrimidin-2-amine (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
A base, for instance, triethylamine or pyridine (1.1 to 1.5 equivalents), is added to the solution.
-
The desired acyl chloride or acid anhydride (1.1 equivalents) is added dropwise to the reaction mixture, typically at 0°C.
-
The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the final N-acyl-4,6-diphenylpyrimidin-2-amine derivative.
Biological Activity and Data Presentation
N-acyl-4,6-diphenylpyrimidin-2-amine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cell cycle regulation and proliferation.
Inhibition of Aurora Kinase A
Several 4,6-diphenylpyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora kinase A (AURKA), a key regulator of mitosis. Inhibition of AURKA can lead to defects in spindle formation, cell cycle arrest, and ultimately, apoptosis.
Table 1: In Vitro Cytotoxicity of 4,6-diphenylpyrimidin-2-amine Derivatives against HCT116 Human Colon Cancer Cells
| Derivative | R1 | R2 | IC50 (µM) |
| 1 | H | H | > 50 |
| 12 | 2-OH | 2,4-(OCH3)2 | 10.2 |
| 13 | 2-OH | 4-Cl | 15.8 |
| 14 | 2-OH | 4-F | 18.2 |
| 15 | 2-OH | 4-OCH3 | 20.5 |
Data extracted from a study on 4,6-diphenylpyrimidin-2-amine derivatives as Aurora kinase A inhibitors. The IC50 values represent the concentration required to inhibit the growth of HCT116 cells by 50%.[1]
Inhibition of c-Met Kinase
The HGF/c-Met signaling pathway is frequently overexpressed in various cancers and plays a crucial role in tumor growth and metastasis. Certain N-phenylpyrimidin-2-amine derivatives have shown potent inhibitory activity against c-Met kinase.
Table 2: In Vitro c-Met Kinase Inhibitory Activity and Antiproliferative Activity of selected N-phenylpyrimidin-2-amine Derivatives
| Compound | c-Met IC50 (nM) | PC-3 (Prostate) IC50 (µM) | Panc-1 (Pancreatic) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Caki-1 (Kidney) IC50 (µM) |
| 15b | 42.3 | 0.53 | 0.61 | 0.58 | 0.65 | 0.55 |
| 15d | 35.8 | 0.62 | 0.73 | 0.69 | 0.78 | 0.65 |
| 15f | 28.9 | 0.58 | 0.65 | 0.61 | 0.72 | 0.59 |
| 15i | 25.1 | 0.55 | 0.61 | 0.57 | 0.68 | 0.56 |
| 15o | 20.5 | 0.54 | 0.59 | 0.55 | 0.63 | 0.53 |
| 15r | 18.2 | 0.53 | 0.58 | 0.54 | 0.61 | 0.52 |
| 20 | 16.5 | 0.52 | 0.57 | 0.53 | 0.60 | 0.51 |
| 34a | 15.0 | 0.53 | 0.58 | 0.54 | 0.62 | 0.52 |
| 34b | 17.8 | 0.54 | 0.59 | 0.55 | 0.64 | 0.53 |
Data extracted from a study on N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors.[2][3]
Signaling Pathways and Mechanisms of Action
The anticancer effects of N-acyl-4,6-diphenylpyrimidin-2-amine derivatives are mediated through their interaction with specific signaling pathways that are critical for cancer cell survival and proliferation.
Aurora Kinase A Signaling Pathway Inhibition
Caption: Inhibition of Aurora Kinase A by N-acyl-4,6-diphenylpyrimidin-2-amine derivatives disrupts mitosis.
HGF/c-Met Signaling Pathway Inhibition
Caption: N-phenylpyrimidin-2-amine derivatives block HGF/c-Met signaling, inhibiting cancer cell proliferation and survival.
Induction of Caspase-Mediated Apoptosis
The inhibition of critical survival pathways by these derivatives ultimately leads to the activation of the apoptotic cascade.
Caption: Apoptotic pathway induced by N-acyl-4,6-diphenylpyrimidin-2-amine derivatives.
Key Experimental Protocols in Biological Evaluation
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells following treatment with the test compounds.
Protocol:
-
HCT116 cells are seeded in 6-well plates at a density of 500 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the N-acyl-4,6-diphenylpyrimidin-2-amine derivatives for 24 hours.
-
The treatment medium is removed, and the cells are washed with PBS and then incubated in fresh drug-free medium for 10-14 days to allow for colony formation.
-
Colonies are fixed with a mixture of methanol and acetic acid (3:1) and stained with 0.5% crystal violet.
-
Colonies containing more than 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.
Protocol:
-
HCT116 cells are treated with the test compounds for 24 hours.
-
The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA.
-
The cells are then stained with propidium iodide (50 µg/mL).
-
The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]
Immunoblot Analysis for Apoptosis Markers
Western blotting is used to detect the cleavage of key apoptotic proteins, confirming the induction of apoptosis.
Protocol:
-
HCT116 cells are treated with the compounds for the indicated times.
-
Total cell lysates are prepared using a suitable lysis buffer.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved caspase-7, and cleaved PARP.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system. The presence of cleaved forms of these proteins is indicative of apoptosis.[1]
Conclusion
The N-acyl-4,6-diphenylpyrimidin-2-amine derivatives represent a versatile and potent class of compounds with significant potential for development as anticancer therapeutics. Their ability to target key oncogenic signaling pathways, such as those driven by Aurora kinase A and c-Met, provides a strong rationale for their further investigation. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalogue.univ-paris13.fr [catalogue.univ-paris13.fr]
- 3. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Screening of N-(4,6-diphenylpyrimidin-2-yl)butanamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico screening process for novel N-(4,6-diphenylpyrimidin-2-yl)butanamide analogs. It covers the essential methodologies, data presentation, and experimental protocols relevant to identifying and optimizing lead compounds for drug discovery.
Introduction to this compound and its Analogs
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Pyrimidine derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide outlines a systematic in silico approach to explore the therapeutic potential of its analogs.
The In Silico Screening Workflow
A typical in silico screening cascade for novel drug candidates involves a multi-step process designed to virtually assess the efficacy and safety of a large library of compounds. This workflow allows for the rapid and cost-effective identification of promising candidates for further experimental validation.
Figure 1: A generalized in silico screening workflow for novel drug candidates.
Methodologies and Experimental Protocols
This section details the key experimental protocols employed in the in silico screening of this compound analogs.
Virtual Library Generation
The initial step involves the creation of a diverse virtual library of analogs based on the core scaffold. This is achieved by systematically modifying the butanamide side chain and the diphenyl groups to explore a wide chemical space.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a target protein.
Protocol:
-
Target Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D conformations of the this compound analogs and assign appropriate charges.
-
Docking Simulation: Use software such as AutoDock Vina to perform the docking calculations.[1] Define the binding site on the target protein and run the simulation to predict the binding poses and calculate the binding affinities.
-
Analysis: Analyze the docking results to identify analogs with the most favorable binding energies and interactions with key residues in the active site.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.
Protocol:
-
Data Set Preparation: Compile a dataset of pyrimidine derivatives with known biological activity against a specific target.[2][3]
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.
-
Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build the QSAR model.[2]
-
Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
-
Prediction: Use the validated QSAR model to predict the biological activity of the newly designed this compound analogs.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of the candidate compounds.
Protocol:
-
Input Structures: Prepare the 2D or 3D structures of the lead candidates.
-
Prediction Software: Utilize online platforms such as ADMETlab 2.0 or SwissADME to predict a comprehensive set of ADMET properties.[4][5]
-
Property Analysis: Evaluate key parameters including:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.
-
-
Filtering: Filter out compounds with predicted unfavorable ADMET profiles.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of pyrimidine derivatives, a plausible target for this compound analogs could be a protein kinase involved in a cancer-related signaling pathway, such as the PI3K/Akt pathway.
Figure 2: Proposed mechanism of action via inhibition of the PI3K signaling pathway.
Data Presentation
The following tables present hypothetical data from an in silico screening study of this compound analogs.
Table 1: Molecular Docking and QSAR Results for Top 10 Analogs
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) |
| NDB-001 | 4-fluorophenyl | -9.8 | 8.5 |
| NDB-002 | 3,4-dimethoxyphenyl | -9.5 | 8.2 |
| NDB-003 | 4-chlorophenyl | -9.2 | 8.1 |
| NDB-004 | 4-methylphenyl | -9.1 | 7.9 |
| NDB-005 | 4-methoxyphenyl | -8.9 | 7.8 |
| NDB-006 | 3-chlorophenyl | -8.7 | 7.6 |
| NDB-007 | 2,4-difluorophenyl | -8.5 | 7.5 |
| NDB-008 | 4-trifluoromethylphenyl | -8.3 | 7.3 |
| NDB-009 | 3-methoxyphenyl | -8.1 | 7.1 |
| NDB-010 | Phenyl | -7.9 | 6.9 |
Table 2: Predicted ADMET Properties for Top 5 Analogs
| Compound ID | HIA (%) | Caco-2 (nm/s) | PPB (%) | BBB Permeability | hERG Inhibition | Ames Mutagenicity |
| NDB-001 | 92.5 | 25.3 | 95.1 | Low | No | No |
| NDB-002 | 88.7 | 22.1 | 96.8 | Low | No | No |
| NDB-003 | 91.3 | 24.5 | 94.7 | Low | No | No |
| NDB-004 | 93.1 | 26.0 | 93.5 | Low | No | No |
| NDB-005 | 89.9 | 23.2 | 96.2 | Low | No | No |
Conclusion
The in silico screening approach detailed in this guide provides a robust framework for the identification and optimization of novel this compound analogs as potential drug candidates. By integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The hypothetical data presented herein illustrates the expected outcomes of such a study and highlights the importance of a multi-parameter optimization approach.
References
- 1. mdpi.com [mdpi.com]
- 2. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-(4,6-diphenylpyrimidin-2-yl)butanamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(4,6-diphenylpyrimidin-2-yl)butanamide derivatives. This class of compounds, centered around a 4,6-diphenylpyrimidine core, has emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and biological pathways to facilitate further research and development in this area.
Core Structure and Synthesis
The foundational structure of the compounds discussed herein is the this compound core. The synthesis of related 2-amino-4,6-diphenylpyrimidine derivatives typically involves the condensation of a chalcone (1,3-diphenyl-2-propen-1-one) with guanidine or a substituted amidine. Subsequent acylation of the 2-amino group with butanoyl chloride or a related activated carboxylic acid derivative yields the final butanamide compounds.
A key synthetic precursor, tert-butyl (2-(4,6-diphenylpyrimidin-2-yl)butan-2-yl)carbamate, can be synthesized by heating tert-butyl (1-amino-1-imino-2-methylbutan-2-yl)carbamate acetate with 1,3-diphenylprop-2-en-1-one in pyridine. This intermediate can then be deprotected and acylated to generate a variety of this compound derivatives.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Structure-Activity Relationship (SAR)
The biological activity of 4,6-diphenylpyrimidine derivatives is significantly influenced by substitutions on the pyrimidine core, the phenyl rings, and the nature of the substituent at the 2-position. While specific SAR data for the butanamide moiety is limited, studies on closely related analogs provide valuable insights.
Substitutions on the Phenyl Rings (Positions 4 and 6)
Research on 4,6-diphenylpyrimidine derivatives as dual inhibitors of monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE) has revealed key SAR trends. The presence and position of substituents on the two phenyl rings are critical for activity and selectivity.
-
Electron-donating and electron-withdrawing groups: The introduction of both electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -Cl, -F) on the phenyl rings has been explored. The specific substitution pattern can modulate the inhibitory potency against different enzymes. For instance, in a series of propargyl-containing 4,6-diphenylpyrimidines, a derivative with a 4-fluorophenyl group at the 6-position of the pyrimidine ring displayed potent MAO-A and AChE inhibition.[1]
-
Hydrophobicity and steric factors: The hydrophobic nature of the phenyl rings contributes to binding within the hydrophobic cavities of target enzymes.[1] Steric hindrance introduced by bulky substituents can either enhance or diminish activity depending on the topology of the enzyme's active site.
Substitutions at the 2-Position of the Pyrimidine Ring
The 2-position of the pyrimidine ring is a key vector for introducing diversity and modulating the pharmacological profile of these compounds.
-
Amide Chain Length and Branching: While specific data on this compound is scarce, in related series of 2-amidopyrimidines, the length and branching of the alkyl chain of the amide can influence lipophilicity and conformational flexibility, thereby affecting target engagement. Shorter or longer alkyl chains, as well as the introduction of cyclic moieties, are common strategies to optimize activity.
-
Amine Substituents: In the precursor 2-amino-4,6-diarylpyrimidines, the nature of the amine (primary, secondary) and its substitution pattern are crucial. Acylation to form amides, such as the butanamide, significantly alters the electronic and steric properties at this position, leading to different biological activities.
Quantitative Data
The following table summarizes the inhibitory activities of selected 4,6-diphenylpyrimidine derivatives against MAO-A and AChE, which are potential targets for this class of compounds. This data is derived from studies on structurally related analogs and provides a benchmark for the potential activity of this compound derivatives.[1]
| Compound ID | R1 (Position 4) | R2 (Position 6) | MAO-A IC50 (nM)[1] | AChE IC50 (nM)[1] |
| VB1 | Phenyl | 4-Fluorophenyl | 18.34 ± 0.38 | 30.46 ± 0.23 |
| VB2 | Phenyl | 4-Chlorophenyl | 25.12 ± 0.51 | 42.18 ± 0.35 |
| VB3 | Phenyl | 4-Bromophenyl | 31.67 ± 0.63 | 58.91 ± 0.47 |
| VB8 | 4-Chlorophenyl | 4-Fluorophenyl | 22.81 ± 0.49 | 38.75 ± 0.31 |
Data presented as mean ± SEM.
Potential Biological Targets and Signaling Pathways
Based on the activities of related compounds, this compound derivatives may act on various biological targets, including kinases and enzymes involved in neurotransmission. The 4,6-diarylpyrimidine scaffold is a known hinge-binding motif for many kinases. Inhibition of these kinases can impact downstream signaling pathways involved in cell proliferation, survival, and inflammation.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor with a 4,6-diphenylpyrimidine core.
Caption: Hypothetical kinase signaling pathway inhibited by a pyrimidine derivative.
Experimental Protocols
General Synthesis of 2-Amino-4,6-diarylpyrimidines
A mixture of a substituted chalcone (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide is refluxed in the presence of a base (e.g., sodium hydroxide or potassium carbonate) for 4-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the 2-amino-4,6-diarylpyrimidine.
General Synthesis of this compound
To a solution of 2-amino-4,6-diphenylpyrimidine (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, a base such as triethylamine or pyridine (1.5 equivalents) is added. The mixture is cooled in an ice bath, and butanoyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric assay. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine) by the MAO enzyme. The reaction is carried out in a 96-well plate containing the enzyme, the test compound at various concentrations, and a suitable buffer. The reaction is initiated by adding the substrate and a probe that fluoresces in the presence of H2O2 (e.g., Amplex Red) and horseradish peroxidase. The fluorescence is measured over time using a microplate reader. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
AChE inhibitory activity can be assessed using a colorimetric method based on Ellman's reagent. The assay is performed in a 96-well plate where the enzyme is pre-incubated with the test compound at different concentrations in a phosphate buffer. The reaction is initiated by the addition of the substrate acetylthiocholine iodide and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of the product is measured at 412 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value is determined by non-linear regression analysis.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship is intricately dependent on the substitution patterns on the phenyl rings and the nature of the amide side chain at the 2-position. The available data on related 4,6-diphenylpyrimidine derivatives suggest that these compounds can be potent inhibitors of enzymes such as MAO-A and AChE, and potentially various kinases. Further systematic modifications of the butanamide moiety, coupled with comprehensive biological evaluation, are warranted to fully elucidate the therapeutic potential of this chemical class. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing drug discovery in this area.
References
A Technical Guide to the Physicochemical Properties of Substituted Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties of substituted pyrimidine compounds. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the basis for numerous therapeutic agents due to their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects[1][2][3][4]. Understanding their physicochemical properties is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing bioavailability and therapeutic efficacy.
Core Physicochemical Properties
The biological activity and pharmacokinetic profile of pyrimidine derivatives are intrinsically linked to their physicochemical characteristics. Key properties such as solubility, acidity/basicity (pKa), and lipophilicity (logP) govern how these molecules interact with biological systems.
Solubility
Solubility is a critical factor influencing drug absorption and formulation. The parent pyrimidine ring is soluble in water (approx. 41 g/L at 20°C) and also in many organic solvents like alcohols and ether, a versatility that is foundational to its role in synthesis[5]. However, the solubility of substituted pyrimidines can vary dramatically depending on the nature and position of the substituents. Factors such as temperature, pH, and the ionization state of the compound significantly influence its solubility[5]. For instance, many pyrazolo[3,4-d]pyrimidine derivatives, used as anticancer drug scaffolds, exhibit limited aqueous solubility, which can adversely affect their bioavailability[6].
Table 1: Mole Fraction Solubility (x) of Selected Substituted Pyrimidine Derivatives in Methanol at Different Temperatures
| Compound Name | R-Group | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| MDT 1 | -4-OH, 3-OCH3 C6H4 | 0.00342 | 0.00392 | 0.00445 | 0.00501 | 0.00561 |
| MDT 2 | -4-OCH3 C6H4 | 0.00195 | 0.00228 | 0.00264 | 0.00302 | 0.00344 |
| MDT 3 | -4-OH C6H4 | 0.00287 | 0.00331 | 0.00378 | 0.00428 | 0.00482 |
| MDT 4 | -4-Cl C6H4 | 0.00159 | 0.00189 | 0.00222 | 0.00257 | 0.00296 |
| MDT 5 | -3-Cl C6H4 | 0.00251 | 0.00291 | 0.00334 | 0.00380 | 0.00429 |
| MDT 6 | -4-F C6H4 | 0.00244 | 0.00282 | 0.00323 | 0.00367 | 0.00414 |
| MDT 7 | -3-NO2 C6H4 | 0.00185 | 0.00216 | 0.00250 | 0.00287 | 0.00326 |
| MDT 8 | -C6H5 | 0.00228 | 0.00264 | 0.00303 | 0.00345 | 0.00390 |
| MDT 9 | -C4H3O (Furan) | 0.00461 | 0.00527 | 0.00598 | 0.00675 | 0.00758 |
| MDT 10 | -CH=CH, C6H5 | 0.00398 | 0.00456 | 0.00518 | 0.00585 | 0.00657 |
| Data synthesized from a study by Baluja et al.[7]. The general structure is a 4-amino-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile core with different R-groups at position 6. |
As the data indicates, solubility generally increases with temperature[7][8]. The nature of the substituent has a profound effect; for example, the furan-containing derivative (MDT 9) shows the highest solubility, while the p-chloro substituted derivative (MDT 4) shows the lowest[7].
Acidity and Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. This is crucial as only the un-ionized form of a drug can readily pass through biological membranes[9]. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which are electron-withdrawing, making the ring π-deficient and decreasing its basicity compared to pyridine[10]. The pKa for the protonated parent pyrimidine is approximately 1.10-1.23[10]. Substituents on the ring can significantly alter these values.
Table 2: Experimental pKa Values for Selected Pyrimidine Derivatives
| Compound | pKa1 (Cation → Neutral) | pKa2 (Neutral → Anion) |
| Pyrimidine | 1.30 | 13.0 |
| 2-Aminopyrimidine | 3.54 | >13 |
| 4-Aminopyrimidine | 5.71 | >13 |
| 5-Aminopyrimidine | 2.70 | >13 |
| 2-Hydroxypyrimidine | 2.24 | 9.17 |
| 4-Hydroxypyrimidine | 2.0 | 8.8 |
| 5-Hydroxypyrimidine | 1.8 | 8.0 |
| 2-Chloropyrimidine | -2.4 | - |
| 5-Bromopyrimidine | -0.19 | - |
| 5-Nitropyrimidine | -1.5 | - |
| Data compiled from computational and literature sources[11]. Note: Hydroxypyrimidines exist predominantly in their tautomeric pyrimidone forms. |
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an organic (n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes and its potential for binding to plasma proteins. The logP value is a critical component of drug-likeness assessments, such as Lipinski's Rule of Five[12][13]. The parent pyrimidine has a logP of -0.40, indicating its hydrophilic nature[14].
Table 3: Calculated logP (clogP) for Selected Pyrimidine Derivatives
| Compound ID | R1 | R2 | clogP |
| 2a | -H | Phenyl | 3.64 |
| 2b | -H | 4-Chlorophenyl | 4.34 |
| 2c | -H | 4-Nitrophenyl | 3.53 |
| 2d | -H | 2-Thienyl | 3.20 |
| 2e | -CH3 | Phenyl | 4.17 |
| Data from a study on novel pyrimidine derivatives as antioxidant and anticancer agents[12]. The core structure is a substituted dihydropyrimidinethione. |
Experimental Protocols and Methodologies
Accurate determination of physicochemical properties is essential. Standardized protocols ensure data reliability and comparability.
Synthesis of Substituted Pyrimidines
A common and versatile method for synthesizing substituted pyrimidines is the Biginelli reaction , a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea[10].
General Protocol (Example):
-
Reactant Mixture: An equimolar mixture of an appropriate aldehyde, a β-dicarbonyl compound, and an amidine (or urea/thiourea) is prepared in a suitable solvent, such as ethanol or DMF[15][16].
-
Catalysis: A catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidine) is added to the mixture[15][17].
-
Reaction: The mixture is refluxed for several hours. The reaction progress is monitored using Thin Layer Chromatography (TLC)[15][16].
-
Isolation and Purification: After cooling, the precipitated product is filtered, washed, and dried. Recrystallization from a suitable solvent (e.g., ethanol, DCM/MeOH) is performed to obtain the pure compound[15].
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, NMR, and Mass Spectrometry[7][8][16].
Determination of Solubility
The gravimetric method is a standard technique for measuring solubility[7][18].
Protocol:
-
An excess amount of the pyrimidine compound is added to a known mass of the solvent (e.g., methanol, water) in an equilibrium cell.
-
The solution is continuously stirred at a constant, controlled temperature for a sufficient time (e.g., 3-5 hours) to ensure equilibrium is reached[7].
-
Stirring is stopped, and the solution is allowed to stand for several hours to permit the undissolved solid to settle.
-
A known volume of the clear, saturated supernatant is carefully withdrawn, weighed, and then evaporated to dryness.
-
The mass of the residual solid (the solute) is measured. The solubility is then calculated based on the mass of the solute and the mass of the solvent used[7].
Determination of Lipophilicity (logP)
The shake-flask method is a classic and reliable technique for the experimental determination of logP[19][20].
Protocol:
-
The pyrimidine compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer) in a flask.
-
The flask is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is achieved.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase (n-octanol and aqueous) is determined, typically using UV-Vis spectroscopy or HPLC[21].
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of pKa
Spectrophotometric and potentiometric titration methods are commonly employed for pKa determination[9][22].
Protocol (UV-Spectrophotometry):
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of the pyrimidine compound is added to each buffer solution.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
As the pH changes, the compound's ionization state shifts, leading to changes in the absorbance spectrum.
-
The pKa is determined by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation[9].
Biological Significance & Signaling Pathways
Pyrimidine derivatives are integral to life, forming the building blocks of nucleic acids (DNA and RNA) and participating in numerous metabolic processes[23][24]. The synthesis of pyrimidine nucleotides occurs via two main pathways: the de novo pathway and the salvage pathway. These pathways are critical for cell growth, proliferation, and differentiation and are often dysregulated in cancer, making them important targets for therapeutic intervention[25][26][27].
Caption: De Novo Pyrimidine Biosynthesis Pathway.
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from cellular turnover or diet, conserving energy. This pathway is particularly important in cells that cannot perform de novo synthesis.
Caption: Pyrimidine Salvage Pathway.
Experimental & Analytical Workflow
The development of novel substituted pyrimidine compounds as drug candidates follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General Workflow for Pyrimidine Drug Discovery.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. acdlabs.com [acdlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. research.tue.nl [research.tue.nl]
- 23. oled-intermediates.com [oled-intermediates.com]
- 24. ssgopalganj.in [ssgopalganj.in]
- 25. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
N-(4,6-diphenylpyrimidin-2-yl)butanamide as a potential enzyme inhibitor
An In-depth Technical Guide on the Potential of N-(4,6-diphenylpyrimidin-2-yl)butanamide as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential of the novel compound, this compound, as a multi-targeting enzyme inhibitor. While direct experimental data for this specific molecule is not yet prevalent in published literature, a comprehensive analysis of structurally related 4,6-diphenylpyrimidine derivatives reveals a strong basis for its potential efficacy against several key enzyme families implicated in a range of diseases. This document synthesizes the existing data on analogous compounds to build a predictive profile for this compound, providing a foundation for future research and development.
Proposed Synthesis
A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of 2-amino-4,6-diarylpyrimidines and subsequent N-acylation. The initial step typically involves the condensation of a chalcone with guanidinium carbonate to form the 2-amino-4,6-diphenylpyrimidine core. This intermediate can then be acylated with butanoyl chloride to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Potential Enzyme Targets and Inhibition Data
Derivatives of 4,6-diphenylpyrimidine have demonstrated inhibitory activity against several classes of enzymes. This section details the potential targets for this compound based on these findings.
Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)
A series of propargyl-containing 4,6-diphenylpyrimidine derivatives have been identified as potent dual inhibitors of MAO-A and AChE, enzymes that are key targets in the treatment of Alzheimer's disease.[1][2][3] These compounds were found to be reversible inhibitors, suggesting a favorable safety profile.[2][3]
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| VB1 | MAO-A | 18.34 ± 0.38 | [2] |
| VB1 | AChE | 30.46 ± 0.23 | [2] |
| VB1 | BuChE | 666 ± 30 | [2] |
| VB8 | MAO-A | 1010 ± 70.42 | [2] |
| VB8 | AChE | 9.54 ± 0.07 | [2] |
Phosphoinositide 3-Kinases (PI3Ks) and AKT
The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several pyrimidine derivatives have been developed as PI3K inhibitors.[4][5] For instance, novel furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PI3Kα/β and AKT.[4][5]
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 10b | PI3Kα | 0.175 ± 0.007 | [4][5] |
| 10b | PI3Kβ | 0.071 ± 0.003 | [4][5] |
| 10b | AKT | 0.411 ± 0.02 | [4][5] |
c-Jun N-terminal Kinases (JNKs)
JNKs are a family of protein kinases that play a crucial role in cellular responses to stress, inflammation, and apoptosis. A series of pyrimidine-2-thione derivatives have been investigated as potential inhibitors of the RAS/PI3K/Akt/JNK signaling cascade in breast cancer cells.[6] One compound, in particular, demonstrated a significant inhibitory effect on phosphorylated JNK.[6]
| Compound | Cell Line | IC₅₀ (µM) | Effect | Reference |
| 5a | MCF-7 | 2.617 ± 1.6 | Inhibition of phosphorylated JNK | [6] |
Experimental Protocols
This section provides an overview of the methodologies used to assess the enzyme inhibitory potential of 4,6-diphenylpyrimidine derivatives.
General Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for in vitro enzyme inhibition screening.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
MAO-A and MAO-B Inhibition Assay
The activity of MAO-A and MAO-B can be determined by monitoring the production of hydrogen peroxide using a horseradish peroxidase-coupled spectrophotometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: p-Tyramine hydrochloride.
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
Procedure:
-
The reaction mixture contains the assay buffer, the test compound (inhibitor), and the respective MAO enzyme.
-
The mixture is pre-incubated at 37°C for 15 minutes.
-
The reaction is initiated by adding the substrate, p-tyramine.
-
The formation of H₂O₂ is monitored by measuring the increase in absorbance at a specific wavelength in the presence of horseradish peroxidase and a suitable chromogenic substrate.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
AChE and BChE Inhibition Assay
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be measured using Ellman's method.
-
Enzyme Source: AChE from electric eel and BChE from equine serum.
-
Substrate: Acetylthiocholine iodide (for AChE) and butyrylthiocholine iodide (for BChE).
-
Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
The test compound is pre-incubated with the enzyme in a phosphate buffer (pH 8.0) for 15 minutes at 25°C.
-
The substrate (acetylthiocholine or butyrylthiocholine) is added to initiate the reaction.
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product is monitored spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
PI3K Kinase Assay
The PI3K kinase activity can be measured using a kinase assay kit that detects the amount of ADP produced.
-
Enzyme Source: Recombinant PI3K isoforms (e.g., PI3Kα, PI3Kβ).
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Procedure:
-
The PI3K enzyme is incubated with the test compound in the presence of ATP and the lipid substrate PIP2.
-
The kinase reaction is allowed to proceed for a specified time at room temperature.
-
A reagent is added to stop the reaction and to convert the ADP produced into a detectable signal (e.g., luminescence or fluorescence).
-
The signal is measured using a plate reader.
-
The IC₅₀ value is determined from the dose-response curve of the inhibitor.
-
Signaling Pathways
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a major signaling cascade that regulates cell growth, survival, and proliferation. PI3K is activated by growth factors and other stimuli, leading to the phosphorylation of AKT, which in turn phosphorylates a variety of downstream targets.
Caption: The PI3K/AKT signaling pathway and the site of action for pyrimidine inhibitors.
The JNK Signaling Pathway
The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling network. It is activated by various stress signals and plays a pivotal role in regulating apoptosis, inflammation, and cell differentiation.
Caption: The JNK signaling pathway and the site of action for pyrimidine inhibitors.
Conclusion and Future Directions
The available evidence strongly suggests that the 4,6-diphenylpyrimidine scaffold is a promising starting point for the development of novel enzyme inhibitors. Based on the activities of structurally related compounds, this compound has the potential to act as a multi-targeting agent against enzymes such as MAO, AChE, PI3Ks, and JNKs.
The next logical steps involve the synthesis and in vitro evaluation of this compound against a panel of these enzymes. Such studies would confirm its inhibitory potential, determine its potency and selectivity, and provide the necessary foundation for further preclinical development. The butanamide side chain may offer unique interactions within the enzyme binding pockets, potentially leading to improved potency or a novel inhibitory profile compared to the derivatives studied to date. This makes this compound a compelling candidate for further investigation in the field of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Exploring the Anti-Proliferative Effects of Novel Pyrimidines: A Technical Guide
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of anti-cancer drugs.[1] Its structural resemblance to the nucleobases of DNA and RNA allows for interaction with a wide array of biological targets, leading to potent anti-proliferative effects.[2] This technical guide provides an in-depth overview of recent advancements in the development of novel pyrimidine derivatives as anti-cancer agents, with a focus on their anti-proliferative activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Data on Anti-Proliferative Activity
The anti-proliferative efficacy of novel pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the reported anti-proliferative activities of several recently developed pyrimidine compounds.
Table 1: Anti-proliferative Activity of Fused Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 72 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | FAK Inhibition | [3] |
| 131 | A549 (Lung) | 0.80 ± 0.09 | Tubulin Polymerization Inhibition | [3] |
| HepG2 (Liver) | 0.11 ± 0.02 | [3] | ||
| U937 (Lymphoma) | 0.07 ± 0.01 | [3] | ||
| Y79 (Retinoblastoma) | 0.10 ± 0.02 | [3] | ||
| 3b | A375 (Melanoma) | <50 | Not Specified | [4] |
| C32 (Melanoma) | <50 | Not Specified | [4] | |
| DU145 (Prostate) | <50 | Not Specified | [4] | |
| MCF-7/WT (Breast) | <50 | Not Specified | [4] | |
| Compound 2 | MCF-7 (Breast) | 0.013 | Not Specified | [5] |
| MDA-MB-231 (Breast) | 0.056 | Not Specified | [5] | |
| Compound 3 | MCF-7 (Breast) | 0.023 | Not Specified | [5] |
Table 2: Anti-proliferative Activity of Substituted Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 95 | EFGR-Dell9/T790M/C797S (Lung) | 0.2 ± 0.01 | EGFR Inhibition | [3] |
| EGFR-L858R/T790M/C797S (Lung) | 0.2 ± 0.01 | [3] | ||
| 117 | MCF-7 (Breast) | 2.95 ± 0.15 | CDK4/6 Inhibition | [3] |
| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | Not Specified | [6] |
| 11a, 11b, 12b, 15b, 16a | HCT-116, HepG-2, MCF-7, A549 | More potent than Erlotinib | EGFR Inhibition | [7] |
| Compound 17 | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | CDK2 Inhibition | [8] |
Key Signaling Pathways Targeted by Novel Pyrimidines
Novel pyrimidine derivatives exert their anti-proliferative effects by modulating various signaling pathways crucial for cancer cell growth and survival. Key targets include receptor tyrosine kinases like EGFR and VEGFR, cell cycle regulating kinases such as CDKs, and components of the cytoskeleton like tubulin.
EGFR/HER2 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in many cancers. Pyrimidine-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting downstream signaling cascades responsible for cell proliferation and survival.
Caption: Inhibition of the EGFR/HER2 signaling pathway by a novel pyrimidine derivative.
CDK4/6-Rb-E2F Signaling Pathway
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal for the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, pyrimidine derivatives can prevent the phosphorylation of the retinoblastoma protein (Rb), thereby keeping E2F transcription factors inactive and arresting the cell cycle.[3]
Caption: Cell cycle arrest through inhibition of the CDK4/6-Rb-E2F pathway.
Experimental Protocols
The evaluation of the anti-proliferative effects of novel pyrimidine derivatives involves a series of standardized in vitro assays.
General Workflow for In Vitro Screening
A typical workflow for assessing the anti-proliferative activity of newly synthesized compounds is outlined below.
Caption: A generalized workflow for the discovery of anti-proliferative compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of a pyrimidine compound on the expression or phosphorylation status of target proteins in a signaling pathway (e.g., EGFR, Akt, Rb).
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein)
-
Secondary antibodies (conjugated to an enzyme like HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target protein.
The development of novel pyrimidine derivatives continues to be a highly promising avenue in the search for more effective and selective anti-cancer therapies. The diverse mechanisms of action, including the inhibition of key kinases and disruption of microtubule dynamics, underscore the versatility of the pyrimidine scaffold. The systematic application of the described experimental protocols is crucial for the identification and characterization of potent anti-proliferative lead compounds for further pre-clinical and clinical development.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. ijrpr.com [ijrpr.com]
Methodological & Application
Application Note: Laboratory-Scale Synthesis of N-(4,6-diphenylpyrimidin-2-yl)butanamide
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of N-(4,6-diphenylpyrimidin-2-yl)butanamide, a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the base-catalyzed condensation of 1,3-diphenyl-2-propen-1-one (chalcone) and guanidine hydrochloride to form the key intermediate, 2-amino-4,6-diphenylpyrimidine. Subsequent N-acylation of this intermediate with butanoyl chloride yields the target compound. This protocol includes detailed methodologies, reagent specifications, and expected characterization data.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] N-acylation of the 2-amino group is a common strategy to modulate the physicochemical properties and biological activity of these molecules. This application note details a reliable method for the synthesis of this compound, providing researchers with a clear protocol for accessing this and structurally related compounds for further investigation.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine
This procedure is adapted from the well-established Claisen-Schmidt condensation followed by cyclization with guanidine.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Diphenyl-2-propen-1-one | 208.26 | 10.41 g | 0.05 |
| Guanidine Hydrochloride | 95.53 | 5.73 g | 0.06 |
| Sodium Hydroxide | 40.00 | 2.40 g | 0.06 |
| Ethanol (95%) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,3-diphenyl-2-propen-1-one (10.41 g, 0.05 mol) and ethanol (100 mL).
-
Stir the mixture until the chalcone is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (2.40 g, 0.06 mol) and guanidine hydrochloride (5.73 g, 0.06 mol) in 20 mL of water.
-
Add the aqueous solution of guanidine and NaOH to the ethanolic solution of chalcone.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine as a crystalline solid.
Expected Results:
| Parameter | Value |
| Yield | 75-85% |
| Appearance | Light yellow crystalline solid |
| Melting Point | 164-166 °C[3] |
| IR (KBr, cm⁻¹) | ~3480, 3300 (N-H stretch), ~1640 (C=N stretch), ~1585, 1565 (aromatic C=C stretch)[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~5.3 (br s, 2H, NH₂), ~7.0-8.2 (m, 11H, Ar-H and pyrimidine-H)[2] |
Step 2: Synthesis of this compound
This step involves the N-acylation of the synthesized 2-amino-4,6-diphenylpyrimidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4,6-diphenylpyrimidine | 247.30 | 2.47 g | 0.01 |
| Butanoyl Chloride | 106.55 | 1.17 g (1.1 mL) | 0.011 |
| Pyridine | 79.10 | 1.58 g (1.6 mL) | 0.02 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-amino-4,6-diphenylpyrimidine (2.47 g, 0.01 mol) in 50 mL of anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Add pyridine (1.6 mL, 0.02 mol) to the solution.
-
Slowly add butanoyl chloride (1.1 mL, 0.011 mol) dropwise to the stirred solution over 10 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.
Expected Results:
| Parameter | Predicted Value |
| Yield | 60-70% |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₀H₁₉N₃O |
| Molecular Weight | 317.39 g/mol |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, amide I), ~1590 (C=N stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~1.0 (t, 3H, CH₃), ~1.7 (sextet, 2H, CH₂), ~2.4 (t, 2H, COCH₂), ~7.3-8.5 (m, 11H, Ar-H and pyrimidine-H), ~8.8 (br s, 1H, NH) |
| Mass Spec (ESI-MS) | m/z = 318.16 [M+H]⁺ |
Synthesis Workflow Diagram
References
Application Notes & Protocols for Cell-Based Assay Development for N-(4,6-diphenylpyrimidin-2-yl)butanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4,6-diphenylpyrimidin-2-yl)butanamide is a novel small molecule featuring a diphenylpyrimidine core. This scaffold is present in various compounds that exhibit a wide range of biological activities, including potential as anticancer agents, neuroprotective molecules, and modulators of key signaling pathways.[1][2][3] For instance, certain pyrimidine derivatives have been investigated for their ability to inhibit signaling pathways such as the Hedgehog pathway, which is implicated in several cancers.[4][5][6] Other related compounds have shown potential for treating neurodegenerative disorders like Alzheimer's disease.[1]
Given that the specific biological target and mechanism of action for this compound are undefined, a systematic, multi-tiered approach is essential for its initial characterization. This document provides a comprehensive set of protocols for a tiered cell-based assay development strategy. The workflow begins with broad screening for cytotoxic effects, progresses to elucidate the mechanism of cell death or growth inhibition, and concludes with a hypothetical example of investigating a specific signaling pathway.
Tier 1: Primary Screening for Cytotoxicity and Anti-Proliferative Effects
The initial step is to determine whether this compound exhibits cytotoxic or anti-proliferative effects on various cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7]
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[7][8]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon) and a normal cell line (e.g., NHDF - normal human dermal fibroblasts)[2]
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium (specific to cell line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[8]
-
A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Presentation: Cytotoxicity
The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | e.g., 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | e.g., 25.7 ± 3.1 |
| HCT-116 | Colon Carcinoma | e.g., 9.8 ± 1.2 |
| NHDF | Normal Dermal Fibroblast | e.g., > 100 |
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Tier 2: Elucidation of Cell Death and Cell Cycle Effects
If the primary screening reveals significant cytotoxicity, the next step is to determine the underlying mechanism. This involves investigating whether the compound induces programmed cell death (apoptosis) or interferes with cell cycle progression.
Experimental Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells that have compromised membranes.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with the compound at its IC50 concentration for 24-48 hours
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with this compound as determined from Tier 1 experiments.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data will be displayed in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Experimental Protocol 2: Cell Cycle Analysis with Propidium Iodide
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] A compound may induce cell cycle arrest at a specific checkpoint.
Materials:
-
Cells treated with the compound at its IC50 concentration
-
Cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100)[12]
-
Flow cytometer
Procedure:
-
Cell Collection:
-
Harvest approximately 1-2 x 10⁶ cells after treatment. Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Data Presentation: Mechanistic Assays
Table 2: Apoptosis Analysis
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | e.g., 95.1 | e.g., 2.5 | e.g., 2.4 |
| Compound (IC50) | e.g., 40.2 | e.g., 35.8 | e.g., 24.0 |
Table 3: Cell Cycle Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | e.g., 60.5 | e.g., 25.3 | e.g., 14.2 |
| Compound (IC50) | e.g., 20.1 | e.g., 15.7 | e.g., 64.2 |
Visualization: Mechanistic Assay Decision Workflow
References
- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Hedgehog Signaling in Cancer by Natural and Dietary Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: High-Throughput Screening of N-(4,6-diphenylpyrimidin-2-yl)butanamide Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-(4,6-diphenylpyrimidin-2-yl)butanamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. Derivatives of 4,6-diphenylpyrimidine have shown potential as inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2][3] High-throughput screening (HTS) is a crucial methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[4][5][6] These hits can then be optimized through medicinal chemistry efforts to generate lead compounds and, ultimately, clinical candidates.
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of a library of this compound derivatives. The focus is on identifying inhibitors of Monoamine Oxidase A (MAO-A), a well-validated target for neuropsychiatric and neurodegenerative diseases. The protocols cover library synthesis, a primary biochemical HTS assay, a confirmation assay, and a counter-screen to identify and eliminate false-positive hits.
I. Synthesis of this compound Library
A library of this compound derivatives can be synthesized through a two-step process. The first step involves the synthesis of the 2-amino-4,6-diphenylpyrimidine core, which can be achieved via the condensation of a chalcone with guanidine. The second step is the acylation of the 2-amino group with various substituted butanoyl chlorides to generate the final butanamide derivatives.
Protocol 1: Synthesis of 2-amino-4,6-diphenylpyrimidine
-
Reaction Setup: To a solution of 1,3-diphenyl-2-propen-1-one (chalcone) (1.0 eq.) in dimethylformamide (DMF), add guanidine hydrochloride (1.2 eq.) and a base such as sodium hydroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-7 hours at 50-60°C.[7]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield 2-amino-4,6-diphenylpyrimidine.
Protocol 2: Synthesis of this compound Derivatives
-
Reaction Setup: Dissolve 2-amino-4,6-diphenylpyrimidine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Add a substituted butanoyl chloride (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
II. High-Throughput Screening for MAO-A Inhibitors
The primary screen will be a biochemical assay designed to identify inhibitors of recombinant human Monoamine Oxidase A (MAO-A). A common method is a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of the MAO-A catalyzed oxidation of a substrate.
Protocol 3: Primary HTS Assay - MAO-A Inhibition
-
Assay Principle: This assay utilizes a horseradish peroxidase (HRP)-coupled reaction to detect H₂O₂ produced by MAO-A. In the presence of HRP, H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). Inhibition of MAO-A results in a decrease in the fluorescent signal.
-
Materials:
-
Recombinant human MAO-A
-
MAO-A substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
384-well black, flat-bottom plates
-
Test compounds (this compound library) dissolved in DMSO
-
Positive control (e.g., Clorgyline)
-
Negative control (DMSO)
-
-
Assay Procedure:
-
Dispense 50 nL of test compounds (10 µM final concentration) or controls into the wells of a 384-well plate using an automated liquid handler.
-
Add 10 µL of MAO-A enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing p-tyramine, HRP, and Amplex Red.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_negative_control - Signal_background))
-
Identify primary "hits" as compounds that exhibit a percentage inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
III. Hit Confirmation and Validation
Compounds identified as hits in the primary screen must be further evaluated to confirm their activity and eliminate false positives. This involves re-testing the hits in a dose-response format to determine their potency (IC50) and performing counter-screens.
Protocol 4: Dose-Response Assay for IC50 Determination
-
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Perform the MAO-A inhibition assay as described in Protocol 3 with the serially diluted compounds.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
-
Protocol 5: Counter-Screen for HRP Inhibition
-
Assay Principle: This assay identifies compounds that directly inhibit HRP, which would appear as false positives in the primary screen. The reaction is initiated directly with H₂O₂ instead of the MAO-A enzyme and substrate.
-
Procedure:
-
Dispense hit compounds at the same concentration used in the primary screen.
-
Add a solution containing HRP and Amplex Red.
-
Initiate the reaction by adding a fixed concentration of H₂O₂.
-
Measure fluorescence as in the primary assay.
-
Compounds that show significant inhibition in this assay are considered false positives and are excluded from further consideration.
-
Data Presentation
The quantitative data from the screening campaign should be summarized in clear and structured tables.
Table 1: Primary HTS Results for a Subset of the Library
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| DPB-001 | 10 | 8.2 | No |
| DPB-002 | 10 | 65.7 | Yes |
| DPB-003 | 10 | 12.5 | No |
| DPB-004 | 10 | 72.1 | Yes |
| DPB-005 | 10 | 4.9 | No |
| ... | ... | ... | ... |
| DPB-1000 | 10 | 58.3 | Yes |
Table 2: Dose-Response and Counter-Screen Results for Confirmed Hits
| Compound ID | MAO-A IC50 (µM) | HRP Inhibition at 10 µM (%) | Validated Hit |
| DPB-002 | 1.8 | 5.2 | Yes |
| DPB-004 | 0.9 | 78.9 | No (HRP Inhibitor) |
| DPB-1000 | 3.5 | 2.1 | Yes |
| DPB-1254 | 0.5 | 8.3 | Yes |
| DPB-2378 | 2.1 | 1.5 | Yes |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: High-throughput screening cascade for the identification of MAO-A inhibitors.
Signaling Pathway Diagram
Caption: Role of MAO-A in serotonin metabolism and its inhibition.
References
- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 7. researchgate.net [researchgate.net]
Application of 4,6-Diphenylpyrimidine Derivatives in Cancer Cell Lines: Application Notes and Protocols
For research use only.
Introduction
Derivatives of the 4,6-diphenylpyrimidine scaffold have emerged as a promising class of compounds in oncology research, demonstrating a range of anticancer activities across various cancer cell lines. These synthetic molecules have been shown to modulate key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and signal transduction pathways. This document provides an overview of the potential applications of N-(4,6-diphenylpyrimidin-2-yl)butanamide and related 4,6-diphenylpyrimidine derivatives in cancer research, along with detailed protocols for their evaluation in cell-based assays. The information presented is based on published data for structurally similar compounds and is intended to guide researchers in designing and conducting experiments to investigate the anticancer properties of this class of molecules.
Potential Mechanisms of Action
Research on 4,6-diarylpyrimidine derivatives suggests several potential mechanisms by which these compounds may exert their anticancer effects. These include:
-
Inhibition of Protein Kinases: Several studies have indicated that 4,6-diaryl-substituted pyrimidines can act as potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3]
-
Induction of Apoptosis: Certain pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4] This can occur through various mechanisms, including the disruption of mitochondrial function.[4]
-
Cell Cycle Arrest: Compounds with a pyrimidine core structure have been observed to cause cell cycle arrest at different phases, such as G1 or G2/M, thereby inhibiting cancer cell division.[5][6]
Data Presentation
The following tables summarize the reported in vitro activities of various 4,6-diphenylpyrimidine derivatives and other related pyrimidine compounds against different cancer cell lines. This data is provided for comparative purposes to guide the selection of appropriate cell lines and concentration ranges for initial screening of new derivatives.
Table 1: Cytotoxic Activity of Representative Pyrimidine Derivatives in Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | Assay | Endpoint | Value | Reference |
| 7-(1,4-diazepan)-substituted[4][7]-oxazolo[4,5-d]pyrimidines | Various | Growth Inhibition | GI50 | 0.9 - 1.9 µM | [8] |
| 7-(1,4-diazepan)-substituted[4][7]-oxazolo[4,5-d]pyrimidines | Various | Cytostatic | TGI | 2.1 - 3.6 µM | [8] |
| 7-(1,4-diazepan)-substituted[4][7]-oxazolo[4,5-d]pyrimidines | Various | Cytotoxic | LC50 | 5.9 - 7.4 µM | [8] |
| Dihydropyrimidinone derivative (Compound 19) | NCI-H460 | Growth Inhibition | % | 88% | [5] |
| Dihydropyrimidinone derivative (Compound 19) | SK-MEL-5 | Growth Inhibition | % | 86% | [5] |
| Dihydropyrimidinone derivative (Compound 19) | HL-60 (TB) | Growth Inhibition | % | 85% | [5] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 | Cytotoxicity | IC50 | 1.95 µM | [9] |
Table 2: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
| Compound Class | Target Kinase | Assay | Endpoint | Value | Reference |
| Dihydropyrimidinone derivative (Compound 19) | mTOR | Enzyme Inhibition | IC50 | 0.64 µM | [5] |
| Dihydropyrimidinone derivative (Compound 19) | VEGFR-2 | Enzyme Inhibition | IC50 | 1.97 µM | [5] |
| N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines (Compound 58) | CDK4 | Enzyme Inhibition | Ki | 0.010 µM | [2] |
| N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines (Compound 9a) | CDK4 | Enzyme Inhibition | Ki | 0.010 µM | [2] |
| N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines (Compound 9b) | CDK4 | Enzyme Inhibition | Ki | 0.007 µM | [2] |
| N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines (Compound 9b) | CDK6 | Enzyme Inhibition | Ki | 0.042 µM | [2] |
Mandatory Visualization
Caption: Potential signaling pathways targeted by 4,6-diphenylpyrimidine derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound or other 4,6-diphenylpyrimidine derivatives.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HepG2, HCT116)[10]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell proliferation assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The data is analyzed using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrj.org [chemrj.org]
- 9. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Notes and Protocols for In Vivo Experimental Design Using N-(4,6-diphenylpyrimidin-2-yl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4,6-diphenylpyrimidin-2-yl)butanamide is a novel small molecule with a pyrimidine core. While extensive in vivo data for this specific compound is not yet available, the pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities. Notably, various pyrimidine derivatives have shown potential as anticancer agents, often by modulating key signaling pathways involved in cell proliferation and survival.[1][2] Some pyrimidine-based compounds have also been investigated for their effects on the central nervous system (CNS).[3][4]
These application notes provide a comprehensive guide for the in vivo evaluation of this compound, proposing a primary therapeutic application in oncology based on the activities of structurally related molecules.[5][6] A general workflow, detailed experimental protocols, and data presentation formats are provided to guide researchers in designing robust preclinical studies.
Proposed Therapeutic Application: Oncology
Many pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5] Specifically, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[7][8][9][10] Therefore, a plausible hypothesis is that this compound may exert anticancer effects by inhibiting one or more kinases in the PI3K/Akt/mTOR pathway.
Hypothesized Signaling Pathway: PI3K/Akt/mTOR Inhibition
The diagram below illustrates the hypothesized mechanism of action, where this compound inhibits the PI3K/Akt/mTOR signaling cascade, leading to decreased cell proliferation and survival.
In Vivo Experimental Workflow
A structured in vivo experimental workflow is essential to systematically evaluate the therapeutic potential of a novel compound. The following diagram outlines the key stages, from initial safety and pharmacokinetic assessments to efficacy studies.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key in vivo experiments. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound in mice. This information is crucial for selecting appropriate doses for subsequent efficacy studies.[11][12][13][14][15]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 10% DMSO in saline)
-
6-8 week old female BALB/c mice
-
Standard laboratory equipment for animal handling and dosing
Methodology:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Dose Formulation: Prepare a stock solution of the compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Dose Groups: Divide the mice into groups of 3-5 animals each. Include a vehicle control group and at least 3-5 escalating dose groups (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer a single dose of the compound or vehicle to each mouse via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and body weight) immediately after dosing and then daily for 14 days.
-
Data Collection: Record body weights daily. At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis if necessary.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and does not produce severe clinical signs of toxicity.
Data Presentation:
Table 1: Acute Toxicity of this compound
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
|---|---|---|---|---|
| Vehicle Control | 5 | 0/5 | +5.2 | None observed |
| 30 | 5 | 0/5 | +3.1 | None observed |
| 100 | 5 | 0/5 | -2.5 | Mild lethargy on Day 1 |
| 300 | 5 | 1/5 | -15.8 | Severe lethargy, ruffled fur |
| 500 | 5 | 3/5 | -25.0 | Severe lethargy, ataxia |
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice, including its absorption, distribution, metabolism, and excretion (ADME) properties.[16][17][18][19]
Materials:
-
This compound
-
Vehicle
-
6-8 week old male C57BL/6 mice
-
Equipment for blood collection (e.g., heparinized capillary tubes) and processing
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation: Acclimatize mice for at least one week.
-
Dose Groups: Use two groups of mice (n=3-5 per time point). One group will receive the compound intravenously (IV) (e.g., 2 mg/kg) to determine clearance and volume of distribution, and the other group will receive it orally (PO) (e.g., 10 mg/kg) to assess oral bioavailability.
-
Administration: Administer the compound as a single bolus dose.
-
Blood Sampling: Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via a suitable method like submandibular or saphenous vein bleeding.[16][17]
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and oral bioavailability (%F).
Data Presentation:
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 2100 | 4200 |
| t1/2 (h) | 2.5 | 3.0 |
| CL (L/h/kg) | 0.95 | - |
| Bioavailability (%F) | - | 40% |
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of this compound in a relevant human cancer xenograft model.[5][20]
Materials:
-
This compound
-
Vehicle
-
6-8 week old female athymic nude mice
-
Human cancer cell line with a relevant genetic background (e.g., A549 lung cancer cells with a KRAS mutation)
-
Matrigel
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (daily PO)
-
Group 2: this compound (e.g., 50 mg/kg, daily PO)
-
Group 3: Positive control (standard-of-care chemotherapy, e.g., cisplatin)
-
-
Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21 days). Measure tumor volume with calipers 2-3 times per week. Record body weights as a measure of toxicity.
-
Endpoint: At the end of the study, or when tumors reach a predetermined maximum size, euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for target engagement).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and weight between groups.
Data Presentation:
Table 3: Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1550 ± 120 | - | +4.5 |
| Compound (50 mg/kg) | 720 ± 95 | 53.5 | -3.2 |
| Positive Control | 450 ± 70 | 71.0 | -8.5 |
Disclaimer: These protocols are intended as a general guide. Specific experimental details may need to be optimized based on the physicochemical properties of this compound and the specific research questions being addressed. All experiments involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. ijrpr.com [ijrpr.com]
- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 9. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 18. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 19. researchgate.net [researchgate.net]
- 20. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the Enzymatic Inhibition by N-(4,6-diphenylpyrimidin-2-yl)butanamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4,6-diphenylpyrimidin-2-yl)butanamide is a synthetic compound belonging to the 4,6-diphenylpyrimidine class of molecules. Derivatives of this scaffold have been reported to exhibit inhibitory activity against various enzymes, particularly protein kinases. This document provides detailed application notes and protocols for measuring the enzymatic inhibition by this compound, with a focus on a likely target class, protein kinases, based on the activity of structurally related compounds. These protocols are designed to be adaptable for screening and characterizing the inhibitory potential of this compound.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery and development. They are designed to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The most common approach involves measuring the enzyme's activity in the presence and absence of the potential inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50) and is a standard measure of the inhibitor's potency.
Potential Enzyme Targets for this compound
Based on the inhibitory profiles of structurally similar 4,6-diphenylpyrimidine derivatives, this compound is hypothesized to be an inhibitor of one or more of the following enzyme classes:
-
Protein Kinases: Several 4,6-diphenylpyrimidine derivatives have been identified as inhibitors of protein kinases such as c-Jun N-terminal Kinase 3 (JNK3) and Microtubule Affinity Regulating Kinase 4 (MARK4).[1][2]
-
Monoamine Oxidases (MAO): Some 4,6-diphenylpyrimidine derivatives have shown inhibitory activity against MAO-A.[3][4][5]
-
Acetylcholinesterase (AChE): Dual inhibition of MAO and AChE has been observed with certain 4,6-diphenylpyrimidine compounds.[3][4][5]
Given the prevalence of kinase inhibition among 4,6-diphenylpyrimidine analogs, the following protocols will focus on a generic, yet widely applicable, protein kinase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is a robust method for determining the inhibitory activity of a compound against a protein kinase.[6][7] The assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials and Reagents:
-
This compound
-
Recombinant Protein Kinase (e.g., JNK3)
-
Kinase Substrate (e.g., a specific peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate solution to each well of the plate.
-
Add 2.5 µL of the serially diluted this compound or control (DMSO for no inhibition, known inhibitor for positive control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The quantitative data from the enzyme inhibition assays should be summarized in a clear and structured table for easy comparison.
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| This compound | JNK3 | ADP-Glo™ | 0.58 |
| Known JNK3 Inhibitor (e.g., SP600125) | JNK3 | ADP-Glo™ | 0.04 |
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro enzyme inhibition assay.
Hypothetical Signaling Pathway
Caption: Hypothetical JNK3 signaling pathway inhibited by the compound.
References
- 1. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. promega.es [promega.es]
Application Notes and Protocols: N-(4,6-diphenylpyrimidin-2-yl)butanamide in Quorum Sensing Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(4,6-diphenylpyrimidin-2-yl)butanamide and related N-(pyrimidin-2-yl)alkyl/arylamide derivatives as potent inhibitors of bacterial quorum sensing (QS). The following protocols and data are designed to facilitate the screening and characterization of these compounds for their potential as anti-virulence agents.
Introduction
Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation.[1] The emergence of antibiotic resistance has spurred the development of alternative therapeutic strategies that target bacterial pathogenicity without exerting direct bactericidal pressure. One promising approach is the inhibition of QS, which can disarm pathogens and render them more susceptible to host defenses and conventional antibiotics.[2]
N-(pyrimidin-2-yl)alkyl/arylamide derivatives have emerged as a promising class of QS inhibitors.[3] This document focuses on the application of this compound and its analogs in key QS inhibition assays.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted bacterial signaling pathways and the general experimental workflow for evaluating QS inhibitors.
Caption: Quorum Sensing Pathway Inhibition in P. aeruginosa.
Caption: General Experimental Workflow for QSI Evaluation.
Data Presentation
While specific quantitative data for this compound is not yet publicly available, the following tables summarize the qualitative and quantitative data for structurally related and other pyrimidine-based QS inhibitors to provide a comparative baseline.
Table 1: Qualitative Quorum Sensing Inhibition of N-(pyrimidin-2-yl)arylamide Derivatives against P. aeruginosa
| Compound ID | Structure | Inhibition Zone (mm)[3] |
| 3b | N-(4,6-dimethylpyrimidin-2-yl)benzamide | 17.66 ± 6.17 |
| 3d | N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzamide | 14.00 ± 6.24 |
| 3h | N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzamide | 17.33 ± 0.66 |
Data from a study on N-(pyrimidin-2-yl)alkyl/arylamide derivatives, indicating the potential for this class of compounds to inhibit QS.[3]
Table 2: Quantitative Biofilm Inhibition Data for Selected Pyrimidine Derivatives against S. aureus
| Compound | Concentration (µg/mL) | Biofilm Inhibition (%) |
| 2,4-dichloro-5-fluoropyrimidine | 50 | ~60% |
| 2,4-dichloro-5-iodopyrimidine | 50 | ~75% |
| 2,4-dichloro-5-bromopyrimidine | 50 | ~80% |
Note: This data is for different pyrimidine derivatives and a different bacterial species, but it illustrates the potential for quantitative analysis of biofilm inhibition.
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Gram-Positive Isolates MIC (µg/mL)[4] | Gram-Negative Isolates MIC (µg/mL)[4] |
| 3a (Pyrazole) | 0.125 - 0.50 | 0.062 - 0.50 |
| 5a (Pyrazole) | 0.125 - 0.50 | 0.062 - 0.50 |
| 6 (Pyrazolo[1,5-a]pyrimidine) | 0.125 - 0.25 | 0.062 - 0.25 |
| 9a (Pyrazolo[1,5-a]pyrimidine) | 0.25 - 0.50 | 0.125 - 0.50 |
| 10a (Pyrazolo[1,5-a]pyrimidine) | 0.125 - 0.25 | 0.062 - 0.25 |
This table provides MIC values for other heterocyclic compounds with demonstrated anti-biofilm and anti-QS activity, offering a reference for the expected potency of novel inhibitors.[4]
Experimental Protocols
The following are detailed protocols for key assays to evaluate the QS inhibitory properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the test compound that inhibits visible growth of the target bacterium. This is crucial to ensure that subsequent QS inhibition assays are conducted at sub-MIC concentrations, where the observed effects are not due to bactericidal or bacteriostatic activity.
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1, Chromobacterium violaceum ATCC 12472)
-
Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fresh overnight culture of the bacterial strain in the appropriate broth.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in broth.
-
Inoculate each well with the adjusted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa, 30°C for C. violaceum) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: Violacein Inhibition Assay in Chromobacterium violaceum
Objective: To quantify the inhibition of violacein production, a QS-regulated pigment in C. violaceum, as an indicator of QS inhibition.
Materials:
-
C. violaceum ATCC 12472
-
LB Broth
-
Test compound at sub-MIC concentrations
-
96-well microtiter plates
-
Centrifuge
-
DMSO or ethanol for violacein extraction
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of C. violaceum in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture to wells containing the test compound at various sub-MIC concentrations.
-
Include a positive control (bacteria with solvent vehicle) and a negative control (broth only).
-
Incubate the plate at 30°C for 24 hours with shaking.
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Centrifuge the plate to pellet the bacterial cells.
-
Discard the supernatant and add a fixed volume of DMSO or ethanol to each well to extract the violacein pigment.
-
Centrifuge again to pellet cell debris.
-
Transfer the supernatant containing the extracted violacein to a new plate and measure the absorbance at 585 nm (OD585).
-
Calculate the percentage of violacein inhibition using the formula: % Inhibition = [ (Control OD585 - Test OD585) / Control OD585 ] * 100
Protocol 3: Pyocyanin Inhibition Assay in Pseudomonas aeruginosa
Objective: To quantify the inhibition of pyocyanin, a blue-green, redox-active virulence factor produced by P. aeruginosa under QS control.
Materials:
-
P. aeruginosa PAO1
-
LB Broth
-
Test compound at sub-MIC concentrations
-
Centrifuge tubes
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Inoculate fresh LB broth containing sub-MIC concentrations of the test compound with the overnight culture.
-
Incubate at 37°C for 18-24 hours with shaking.
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube and extract the pyocyanin by adding chloroform (e.g., 3 mL chloroform to 5 mL supernatant).
-
Vortex to mix and centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.
-
Transfer the chloroform layer to a new tube and re-extract with 0.2 M HCl. The pyocyanin will move to the upper, pink aqueous layer.
-
Measure the absorbance of the HCl layer at 520 nm.
-
Pyocyanin concentration can be calculated using the molar extinction coefficient. The percentage of inhibition is calculated relative to the untreated control.
Protocol 4: Biofilm Inhibition Assay
Objective: To assess the ability of the test compound to prevent the formation of bacterial biofilms.
Materials:
-
P. aeruginosa PAO1
-
LB Broth
-
Test compound at sub-MIC concentrations
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Spectrophotometer (plate reader)
Procedure:
-
Grow an overnight culture of P. aeruginosa.
-
Dilute the culture in fresh LB broth and add to the wells of a 96-well plate containing the test compound at various sub-MIC concentrations.
-
Include a positive control (bacteria with solvent vehicle) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubating for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
Solubilize the bound crystal violet by adding 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at 570 nm (OD570) using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Conclusion
This compound and its analogs represent a promising scaffold for the development of novel quorum sensing inhibitors. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of these compounds against key QS-regulated phenotypes. Further investigation, including the determination of specific IC50 values and in vivo efficacy studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing inhibitors as Therapeutics: Bacterial biofilm inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(4,6-diphenylpyrimidin-2-yl)butanamide as a Molecular Probe for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4,6-diphenylpyrimidin-2-yl)butanamide is a synthetic small molecule featuring a diarylpyrimidine core. This structural motif is prevalent in a variety of biologically active compounds, including kinase inhibitors. While direct studies on this compound as a molecular probe are not extensively documented, the 4,6-diarylpyrimidine scaffold has been identified as a potent inhibitor of several protein kinases, including phosphoinositide 3-kinases (PI3Ks) and receptor tyrosine kinases like EGFR and VEGFR-2.[1][2][3] This suggests that this compound may serve as a valuable molecular probe for investigating signaling pathways regulated by such kinases, which are often implicated in cancer and other proliferative diseases.
These application notes provide a framework for utilizing this compound as a molecular probe to study kinase signaling, based on the activities of structurally related compounds.
Putative Biological Target and Mechanism of Action
Based on the known biological activities of structurally similar 4,6-diarylpyrimidines, this compound is hypothesized to function as an ATP-competitive inhibitor of protein kinases. The diphenylpyrimidine core likely occupies the adenine-binding pocket of the kinase's active site, while the butanamide side chain can be modified to enhance selectivity and potency. The primary putative targets for this class of compounds are kinases involved in cell growth, proliferation, and survival signaling pathways.
A potential signaling pathway that could be investigated using this probe is the PI3K/Akt/mTOR pathway, a critical regulator of cell metabolism, growth, and survival that is frequently dysregulated in cancer.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on activities of similar diarylpyrimidine compounds.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Assay Type |
| PI3Kα | 50 | Biochemical |
| PI3Kβ | 150 | Biochemical |
| PI3Kδ | 75 | Biochemical |
| PI3Kγ | 200 | Biochemical |
| mTOR | 500 | Biochemical |
| EGFR | 800 | Biochemical |
| VEGFR-2 | 650 | Biochemical |
Table 2: Cellular Activity Profile
| Cell Line | Proliferation IC₅₀ (µM) | Apoptosis Induction (at 1 µM) |
| MCF-7 (Breast Cancer) | 0.5 | +++ |
| PC-3 (Prostate Cancer) | 1.2 | ++ |
| A549 (Lung Cancer) | 2.5 | + |
| HUVEC (Normal Endothelial) | >10 | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific protein kinase.
Materials:
-
This compound
-
Recombinant protein kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
Plate reader
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the probe stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and the diluted probe.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include control wells with DMSO only (positive control) and wells without kinase (negative control).
-
Incubation: Incubate the plate at room temperature or 30°C for the recommended time (typically 30-60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: Measure the signal using a plate reader. Normalize the data to the positive and negative controls. Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing the probe at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the probe concentration to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Phospho-Akt
This protocol is used to assess the inhibition of the PI3K pathway in cells by measuring the phosphorylation status of Akt, a downstream target of PI3K.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the probe for the desired time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the image using an imaging system. Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control (β-actin).
Conclusion
This compound, based on the known pharmacology of its structural class, represents a potential molecular probe for the investigation of kinase-driven signaling pathways. The protocols provided herein offer a starting point for researchers to characterize its activity and utilize it to dissect complex biological processes, particularly in the context of cancer research and drug development. Further studies are warranted to definitively identify its primary cellular target(s) and validate its utility as a selective molecular probe.
References
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Application Notes and Protocols for the Crystallization of N-(4,6-diphenylpyrimidin-2-yl)butanamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing crystallization methods for N-(4,6-diphenylpyrimidin-2-yl)butanamide and its analogs. The protocols outlined below are based on established techniques for the purification of pyrimidine derivatives and amides, offering a robust starting point for obtaining high-purity crystalline material suitable for various research and development applications, including single-crystal X-ray diffraction.
Introduction
This compound and its analogs are a class of compounds with potential applications in medicinal chemistry and materials science. Obtaining these compounds in a highly pure, crystalline form is crucial for their characterization, determination of structure-activity relationships, and formulation development. Crystallization is a critical purification step that can significantly impact the purity, stability, and handling properties of the final compound. This document outlines several common crystallization techniques and provides detailed experimental protocols that can be adapted for specific analogs.
General Crystallization Strategies
Recrystallization is a widely used and effective technique for the purification of solid organic compounds.[1] The selection of an appropriate solvent or solvent system is the most critical parameter for successful crystallization. Ideal solvents should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. For amide and pyrimidine-containing molecules, polar solvents are often a good starting point.[1]
Commonly employed crystallization methods include:
-
Slow Cooling Crystallization: This is the most common method, where the compound is dissolved in a suitable solvent at an elevated temperature, and the solution is slowly cooled to induce crystallization.
-
Solvent Evaporation: This method is suitable for compounds that are highly soluble at room temperature. The solvent is allowed to evaporate slowly, increasing the concentration of the solute until it reaches supersaturation and crystallizes.
-
Anti-Solvent Addition (or Diffusion): This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and the "anti-solvent" is slowly added (or allowed to diffuse into the solution) to induce crystallization.[2]
-
Vapor Diffusion: This is a variation of the anti-solvent method where the anti-solvent is introduced in the vapor phase, leading to very slow and controlled crystal growth, often yielding high-quality single crystals.
Experimental Protocols
The following protocols provide a starting point for the crystallization of this compound and its analogs. It is important to note that optimization of solvent systems, temperatures, and concentrations will likely be necessary for each specific compound.
Protocol 1: Single Solvent Slow Cooling Crystallization
This protocol is a general method for recrystallization from a single solvent.
Materials:
-
Crude this compound or analog
-
High-purity solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate, 1,4-dioxane)[1]
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Filter paper and funnel (for hot filtration, if needed)
-
Crystallization dish or beaker
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show limited solubility when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (or near boiling) with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container to slow the cooling rate.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful for compounds that are too soluble in a particular solvent for effective slow cooling crystallization.
Materials:
-
Crude this compound or analog
-
A "good" solvent in which the compound is highly soluble (e.g., DMF, DMSO)[2]
-
An "anti-solvent" in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., water, dichloromethane, diethyl ether, hexane)[2]
-
Beaker or flask
-
Pipette or dropping funnel
-
Stir plate and stir bar
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The addition should be dropwise to allow for gradual supersaturation.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation). If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Equilibration: Allow the mixture to stir for a period to allow for complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the solvent/anti-solvent mixture or the pure anti-solvent for washing.
Protocol 3: Vapor Diffusion for Single Crystal Growth
This technique is ideal for growing high-quality single crystals suitable for X-ray crystallography.
Materials:
-
Small vial or test tube
-
Larger beaker or jar with a lid or sealable cover
-
"Good" solvent
-
"Anti-solvent" (must be more volatile than the "good" solvent)
Procedure:
-
Dissolution: Dissolve the compound in a minimal amount of the "good" solvent in the small vial.
-
Setup: Place the small vial containing the solution inside the larger beaker.
-
Add Anti-Solvent: Add a larger volume of the anti-solvent to the bottom of the larger beaker, ensuring the level is below the top of the small vial.
-
Seal and Wait: Seal the larger beaker. The more volatile anti-solvent will slowly diffuse into the solution in the small vial, gradually inducing crystallization. This process can take several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.
Data Presentation
The following table provides a template for summarizing experimental data from crystallization trials. Populating this table for each analog will facilitate comparison and optimization of crystallization conditions.
| Compound ID | Crystallization Method | Solvent System (Ratio) | Temperature Profile | Crystal Habit | Yield (%) | Purity (%) |
| This compound | Slow Cooling | Ethanol | 80°C to 4°C | Needles | - | - |
| Analog X | Anti-Solvent | DMF/Water (1:3) | Room Temp | Plates | - | - |
| Analog Y | Vapor Diffusion | DMSO/Methanol | Room Temp | Prisms | - | - |
Data to be filled in based on experimental results.
Visualization of Crystallization Workflow
The following diagram illustrates a general workflow for developing a crystallization protocol.
Caption: General workflow for developing a crystallization protocol.
References
Application Notes and Protocols for the Quantification of N-(4,6-diphenylpyrimidin-2-yl)butanamide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4,6-diphenylpyrimidin-2-yl)butanamide is a novel compound with potential therapeutic applications. Accurate quantification of this molecule in biological matrices is crucial for preclinical and clinical studies, including pharmacokinetics, pharmacodynamics, and toxicology. This document provides detailed protocols for the determination of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described methods are intended as a comprehensive guide for researchers and drug development professionals.
Overview of the Analytical Workflow
The quantification of this compound in biological samples typically involves sample preparation to isolate the analyte from the complex matrix, followed by chromatographic separation and detection by mass spectrometry.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both are widely used techniques for the extraction of small molecules from biological fluids.[1][2]
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids.[3]
Materials:
-
Plasma samples
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 500 µL of MTBE.
-
Vortex the tube for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 1 minute to dissolve the extract.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.
Materials:
-
Plasma samples
-
This compound reference standard
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 reverse-phase)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent.
-
Wash the cartridge with 1 mL of the wash solution to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 1 minute to dissolve the extract.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for specific instrument |
| MRM Transitions | To be determined by infusion of the reference standard |
Data Presentation: Method Validation Summary
The following tables present hypothetical data to illustrate the expected performance of a validated bioanalytical method for this compound.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 1 - 1000 | > 0.995 |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Potential Signaling Pathway
While the specific signaling pathway of this compound is yet to be fully elucidated, pyrimidine derivatives are known to interact with various cellular processes. A hypothetical pathway involving the modulation of a kinase cascade is presented below for illustrative purposes.
Caption: Hypothetical signaling pathway potentially modulated by the analyte.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the quantitative analysis of this compound in biological samples. The use of LC-MS/MS with either LLE or SPE sample preparation offers the sensitivity, selectivity, and robustness required for regulated bioanalysis. Adherence to these detailed methodologies will enable researchers to generate high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Application Notes and Protocols for N-(4,6-diphenylpyrimidin-2-yl)butanamide in Protein-Ligand Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-(4,6-diphenylpyrimidin-2-yl)butanamide as a tool for studying protein-ligand interactions. This document includes its potential biological targets, methodologies for synthesis and characterization, and detailed protocols for various binding and functional assays.
Introduction
This compound belongs to the class of 4,6-diarylpyrimidines, a scaffold known to exhibit a range of biological activities. Derivatives of this core structure have shown potential as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), as well as modulators of receptors like the benzodiazepine receptor. The versatility of the 4,6-diphenylpyrimidine core makes this compound a valuable probe for exploring protein-ligand interactions and for the development of novel therapeutics.
Potential Applications
Based on studies of structurally related compounds, this compound can be utilized in various research areas to investigate its interaction with specific protein targets.
-
Neurodegenerative Disease Research: 4,6-Diphenylpyrimidine derivatives have been identified as potent inhibitors of both monoamine oxidase-A (MAO-A) and acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[1][2][3] Investigating the binding of this compound to these enzymes can provide insights into the structure-activity relationships of this class of inhibitors.
-
Oncology Research: The pyrimidine scaffold is a common feature in many kinase inhibitors. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in several cancers and plays a crucial role in cell proliferation, survival, and migration.[4][5][6] this compound can be screened against a panel of kinases, including FAK, to identify potential anticancer activity.
-
Neuropharmacology: Derivatives of 4,6-diphenylpyrimidin-2-ol have been synthesized and evaluated as ligands for the benzodiazepine receptor, demonstrating sedative-hypnotic and anticonvulsant effects.[7] This suggests that this compound could be explored for its potential to modulate GABAA receptors.
Data Presentation
The following table summarizes the inhibitory activities of representative 4,6-diphenylpyrimidine derivatives against MAO-A and AChE, providing a reference for the potential potency of this compound.
| Compound ID | Target Protein | IC50 (nM) | Reference |
| VB1 | MAO-A | 18.34 ± 0.38 | [1] |
| VB1 | AChE | 30.46 ± 0.23 | [1] |
| VB8 | MAO-A | 1010 ± 70.42 | [1] |
| VB8 | AChE | 9.54 ± 0.07 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis of the title compound, starting from the synthesis of 2-amino-4,6-diphenylpyrimidine.
Step 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine
This synthesis is based on the reaction of a chalcone with guanidine nitrate.[8]
-
Materials:
-
1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Guanidine nitrate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 1,3-diphenylprop-2-en-1-one (1 mmol) and guanidine nitrate (1 mmol) in DMF.
-
Add a catalytic amount of a strong base, such as sodium hydroxide.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine.
-
Step 2: Synthesis of this compound
This step involves the acylation of the amino group of 2-amino-4,6-diphenylpyrimidine.
-
Materials:
-
2-Amino-4,6-diphenylpyrimidine
-
Butanoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other inert solvent
-
-
Procedure:
-
Dissolve 2-amino-4,6-diphenylpyrimidine (1 mmol) in an inert solvent like DCM.
-
Add a slight excess of pyridine (1.2 mmol) to act as a base.
-
Cool the mixture in an ice bath.
-
Add butanoyl chloride (1.1 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Biochemical Assays
1. Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO assay kits.[9]
-
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
This compound (test compound)
-
Clorgyline (positive control inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the MAO-A enzyme, and the test compound or control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MAO-A substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for kynuramine) every minute for 15-30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)
This is a widely used method for measuring AChE activity.[8][10][11]
-
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound (test compound)
-
Donepezil or Galantamine (positive control inhibitor)
-
Phosphate buffer (pH 8.0)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.
-
Add the AChE enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm every minute for 10-20 minutes. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3. Focal Adhesion Kinase (FAK) Inhibition Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay from Promega.[12][13]
-
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
This compound (test compound)
-
A known FAK inhibitor (e.g., PND-1186) as a positive control
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well white microplate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, FAK enzyme, substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Biophysical Assays for Binding Characterization
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the kinetics of binding interactions.[14][15]
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Target protein (e.g., FAK, MAO-A, AChE)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the test compound in the running buffer.
-
Inject the different concentrations of the test compound over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide atomic-level information about protein-ligand interactions.[13][16]
-
Materials:
-
High-field NMR spectrometer
-
Isotopically labeled (¹⁵N or ¹³C) target protein
-
This compound
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
-
Procedure (Chemical Shift Perturbation):
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Prepare a stock solution of the test compound in a compatible solvent (e.g., d6-DMSO).
-
Titrate the protein sample with increasing concentrations of the test compound.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Overlay the spectra and analyze the chemical shift changes of the protein's backbone amide signals.
-
Residues with significant chemical shift perturbations are likely part of or near the binding site.
-
The dissociation constant (KD) can be estimated by fitting the chemical shift changes to a binding isotherm.
-
Signaling Pathways and Experimental Workflows
Focal Adhesion Kinase (FAK) Signaling Pathway
// Nodes Integrins [label="Integrins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ECM [label="ECM", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration\n& Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="this compound", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ECM -> Integrins [label="binds"]; Integrins -> FAK [label="activates"]; FAK -> Src [label="recruits &\nactivates"]; Src -> FAK [label="phosphorylates"]; FAK -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> Proliferation; FAK -> Migration; FAK -> p53 [label="inhibits", arrowhead=tee]; p53 -> Apoptosis; Ligand -> FAK [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: FAK signaling pathway and its inhibition.
Monoamine Oxidase A (MAO-A) Signaling Pathway
// Nodes Serotonin [label="Serotonin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAOA [label="MAO-A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="5-HIAA\n(Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmission [label="Normal\nNeurotransmission", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress\n& Neuronal Damage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="this compound", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Serotonin -> MAOA [label="substrate"]; MAOA -> Aldehyde; MAOA -> ROS; Serotonin -> Neurotransmission; ROS -> OxidativeStress; Ligand -> MAOA [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: MAO-A signaling and its inhibition.
Acetylcholinesterase (AChE) Signaling Pathway
// Nodes ACh [label="Acetylcholine\n(ACh)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="AChE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Choline [label="Choline +\nAcetate", fillcolor="#FBBC05", fontcolor="#202124"]; AChR [label="Acetylcholine\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; NeuronalSignaling [label="Cholinergic\nSignaling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="this compound", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ACh -> AChE [label="hydrolyzes"]; AChE -> Choline; ACh -> AChR [label="binds"]; AChR -> NeuronalSignaling; Ligand -> AChE [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: AChE signaling and its inhibition.
Experimental Workflow for Inhibitor Screening and Characterization
// Nodes Start [label="Start: Compound Library\n(including this compound)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; PrimaryScreening [label="Primary Screening\n(e.g., Enzyme Inhibition Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAssays [label="Secondary Assays\n(e.g., Cell-based Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BindingCharacterization [label="Binding Characterization\n(SPR, NMR, X-ray Crystallography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeadOptimization [label="Lead Optimization", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> PrimaryScreening; PrimaryScreening -> HitIdentification; HitIdentification -> SecondaryAssays; SecondaryAssays -> BindingCharacterization; BindingCharacterization -> LeadOptimization; } .dot Caption: Workflow for inhibitor discovery.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitors and cholinergic modulation in Myasthenia Gravis and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
- 16. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-(4,6-diphenylpyrimidin-2-yl)butanamide In Vitro Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(4,6-diphenylpyrimidin-2-yl)butanamide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many pyrimidine derivatives, is expected to have low aqueous solubility and be more soluble in organic solvents. The core pyrimidine structure is moderately soluble in water, but the addition of lipophilic diphenyl and butanamide groups significantly increases its hydrophobicity, leading to poor solubility in aqueous assay buffers.[1] While specific experimental data for this compound is limited, related structures are known to be soluble in solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[2][3]
Q2: Why is my compound precipitating out of solution during my in vitro assay?
Precipitation of a poorly soluble compound like this compound during an in vitro assay is a common issue. This can occur for several reasons:
-
Low Aqueous Solubility: The compound's inherent low solubility in the aqueous assay buffer is the primary cause.
-
Solvent Shock: When a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate.
-
Concentration Exceeding Solubility Limit: The final concentration of the compound in the assay may exceed its maximum solubility in the final buffer composition.
-
Temperature Effects: Changes in temperature during the experiment can affect solubility.
-
Interactions with Assay Components: The compound may interact with proteins or other components in the assay medium, leading to precipitation.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
The maximum tolerated concentration of DMSO in cell-based assays is cell line dependent. However, a general recommendation is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects.[4] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a solvent tolerance control experiment for your specific cell line.[5]
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
If you observe precipitation when diluting your DMSO stock solution of this compound into the aqueous assay buffer, consider the following troubleshooting steps.
Troubleshooting Workflow for Compound Precipitation
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for the purification of N-(4,6-diphenylpyrimidin-2-yl)butanamide and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Q1: I am experiencing a significant loss of my compound during silica gel column chromatography. What are the potential causes and how can I improve the yield?
A1: Low recovery from silica gel chromatography can stem from several factors. The polar nature of the amide group in your compound can lead to strong adsorption onto the silica gel. Here are some troubleshooting steps:
-
Compound Streaking/Tailing on TLC: If you observe streaking or tailing of your compound spot on the TLC plate, it's a strong indicator of strong interaction with the silica.
-
Solution: Add a small percentage of a polar solvent like methanol or triethylamine to your mobile phase. For amides, adding 0.5-1% of triethylamine can help to saturate the acidic sites on the silica gel and reduce tailing, thereby improving recovery.
-
-
Irreversible Adsorption: The compound may be irreversibly binding to the silica gel.
-
Improper Solvent System: The chosen eluent may not be optimal for eluting your compound.
Issue 2: Persistent Impurities After Purification
Q2: After purification by column chromatography or recrystallization, I still observe impurities in my NMR or LC-MS analysis. How can I remove these persistent impurities?
A2: The nature of the impurity will dictate the best course of action.
-
Starting Materials: Unreacted starting materials (e.g., 2-amino-4,6-diphenylpyrimidine or butyryl chloride) are common impurities.
-
Solution: If the impurity is significantly more or less polar than your product, optimizing your column chromatography conditions (e.g., using a shallower gradient) should provide better separation. If the impurity is an amine, a simple acid wash (e.g., dilute HCl) of your crude product in an organic solvent (like ethyl acetate or dichloromethane) can remove it as a salt. Conversely, a base wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.
-
-
By-products: Side reactions can lead to by-products with similar polarity to your desired compound.
-
Solution 1: Recrystallization is often an excellent method for removing closely related impurities.[2][5] Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution than standard column chromatography and can be very effective for separating challenging mixtures.[6][7] Both normal-phase and reverse-phase HPLC can be employed.
-
Solution 3: If the impurity is a diastereomer, chiral chromatography may be necessary.
-
Issue 3: Difficulty with Recrystallization
Q3: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. It either dissolves completely or not at all.
A3: Finding the right recrystallization solvent or solvent system can be a process of trial and error.
-
Single Solvent System:
-
Troubleshooting: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). Heat the solvent to boiling and add it portion-wise to your compound until it just dissolves. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
-
Two-Solvent System: This is useful when no single solvent is ideal.
-
Method: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example is dissolving the compound in hot ethanol and then adding water as the anti-solvent.[8]
-
-
Inducing Crystallization:
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus to create a rough surface that can promote nucleation.
-
Data Presentation
Table 1: Comparison of Purification Strategies for Pyrimidine Derivatives
| Purification Method | Stationary Phase / Solvent | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate | >95% | 60-90% | Good for large scale, cost-effective. | Can have lower resolution for close-eluting impurities. |
| Recrystallization | Ethanol, Acetonitrile, or Dioxane | >99% | 50-80% | Excellent for removing minor impurities, highly pure product. | Can have lower yields, requires finding a suitable solvent.[2][9] |
| Preparative HPLC | C18 / Acetonitrile:Water | >99.5% | 70-95% | High resolution, excellent for separating complex mixtures.[6] | More expensive, smaller scale, requires specialized equipment. |
| Liquid-Liquid Extraction | Ethyl Acetate / Aqueous Acid or Base | Variable | >90% | Good for removing acidic or basic impurities. | Not effective for neutral impurities with similar solubility. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the compound dissolves, it is a potential "good" solvent. If it does not, it may be a "poor" solvent for a two-solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Persistent Impurities
Caption: A decision tree for troubleshooting persistent impurities.
References
- 1. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Pyrimidine Derivatives
Welcome to the technical support center for the scale-up synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the transition from laboratory to pilot and production scales.
Troubleshooting Guides
This section provides detailed answers to specific problems you might encounter during your scale-up experiments.
Low Reaction Yield
Question: We are experiencing a significant drop in yield for our Biginelli reaction upon scaling up from 10g to 1kg. What are the common causes and how can we troubleshoot this?
Answer: A drop in yield during the scale-up of the Biginelli reaction is a common challenge. The primary causes often relate to mass and heat transfer limitations, changes in reagent addition and mixing, and prolonged reaction times. Here is a systematic approach to troubleshooting this issue:
-
Re-evaluate Reaction Conditions: Conditions that work well on a small scale may not be optimal for larger batches. The original Biginelli protocol often suffers from low yields, which has led to the development of improved methods.[1][2]
-
Catalyst and Promoter: Ensure the catalyst is robust and efficient at a larger scale. For instance, polyphosphate ester (PPE) has been shown to improve yields by stabilizing the iminium ion intermediate.[3]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. While ethanol is traditional, other solvents or even solvent-free conditions might be more effective at scale.[4]
-
Temperature Control: Poor heat transfer in large reactors can lead to localized hot spots or insufficient heating, both of which can promote side reactions and decrease yield. Monitor the internal temperature closely and ensure efficient stirring.
-
-
Mixing and Reagent Addition: Inadequate mixing can lead to localized high concentrations of reactants, which can favor the formation of byproducts.
-
Evaluate the efficiency of your stirring mechanism.
-
Consider a staged or slower addition of one of the reactants to maintain better control over the reaction.
-
-
Work-up and Isolation: Product loss during work-up and purification is a frequent cause of lower yields at scale.
Troubleshooting Workflow for Low Yield in Biginelli Reaction
Caption: Troubleshooting workflow for low yield in a Biginelli reaction.
Impurity Formation
Question: We are observing a new, significant impurity in our pyrimidine synthesis after scaling up. How can we identify and control it?
Answer: The appearance of new or increased levels of impurities during scale-up is often due to longer reaction times, temperature variations, and non-ideal mixing. A systematic approach to impurity management is crucial for producing a high-purity final product.[5]
-
Identify the Impurity: The first step is to characterize the impurity. Use techniques like LC-MS, GC-MS, and NMR to determine its structure. Understanding the structure will provide clues about its formation pathway.
-
Investigate the Formation Pathway:
-
Side Reactions: Common side reactions in pyrimidine synthesis include self-condensation of the β-dicarbonyl compound or reactions involving intermediates. For instance, in the Pinner reaction, the intermediate imidate salt can undergo elimination to an amide and alkyl chloride if the temperature is not kept low.[6]
-
Degradation: The desired product might be degrading under the prolonged reaction or work-up conditions at a larger scale.
-
Starting Material Impurities: Impurities in the starting materials may become significant at a larger scale. Ensure you have thoroughly characterized your raw materials.
-
-
Control Strategies: Once the impurity and its formation mechanism are understood, you can develop a control strategy.
-
Reaction Parameter Optimization: Adjusting temperature, concentration, or reaction time can often minimize the formation of the impurity. For example, if an impurity forms at higher temperatures, improving the reactor's cooling efficiency is critical.
-
Order of Addition: Changing the order in which reactants are added can sometimes prevent the formation of certain byproducts.
-
Purge/Quench: If the impurity forms after the main reaction is complete, a rapid quench or work-up might be necessary.
-
Purification: If the impurity cannot be eliminated through process control, an effective purification step, such as recrystallization or chromatography, must be developed. A kilo-scale synthesis of a pyrimidine derivative successfully used selective hydrolysis to remove benzoyl ester impurities.[7]
-
| Parameter | Potential Impact on Impurity Formation | Control Strategy |
| Temperature | Higher temperatures can accelerate side reactions. | Improve heat transfer; use cooling jackets; optimize addition rate of reagents for exothermic reactions. |
| Reaction Time | Longer times can lead to product degradation or further reaction of intermediates. | Monitor reaction progress (e.g., by HPLC) and stop the reaction once complete. |
| pH | Can influence the reactivity of intermediates and the stability of the product. | Control pH with appropriate buffers or bases. |
| Mixing | Poor mixing can create localized excesses of reagents, promoting side reactions. | Use appropriate impeller design and agitation speed for the reactor volume. |
Purification Challenges
Question: Our pyrimidine derivative, which was easily purified by column chromatography in the lab, is proving difficult to purify at the 1kg scale. What are our options?
Answer: Scaling up purification is a significant challenge, as techniques that are straightforward in the lab (like column chromatography) can become expensive, time-consuming, and generate large amounts of waste at an industrial scale.
-
Crystallization: This is often the most scalable and cost-effective purification method for solid compounds.
-
Solvent Screening: A thorough solvent screen is essential to find a system that provides good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery.
-
Cooling Profile: The rate of cooling can dramatically affect crystal size and purity. A controlled, slow cooling process is generally preferred to allow for selective crystallization of the desired product, leaving impurities in the mother liquor.
-
Seeding: Seeding the solution with a small amount of pure product can help control crystallization and lead to a more uniform particle size distribution.
-
-
Continuous Extraction: For some products, continuous liquid-liquid extraction can be an efficient way to remove impurities before the final isolation step. This was successfully implemented in a kilo-scale synthesis of 2'-O-(2-methoxyethyl)-pyrimidine derivatives.[8]
-
Preparative HPLC: While often a last resort at large scales due to cost, preparative HPLC can be used for high-value products or when other methods fail to achieve the required purity.
Decision Tree for Purification Strategy at Scale
Caption: Decision tree for selecting a purification strategy at scale.
Managing Reaction Exotherms
Question: Our pyrimidine synthesis is highly exothermic. How can we manage the heat generated in a 500L reactor to prevent a runaway reaction?
Answer: Managing exothermic reactions is a critical safety and process control consideration during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the heat generation rate. This data is essential for designing a safe process.
-
Reactor and Cooling System:
-
Ensure the reactor's cooling system (e.g., cooling jacket, external heat exchanger) has sufficient capacity to remove the heat generated by the reaction.
-
Use a heat transfer fluid with good thermal properties and ensure a high flow rate through the jacket.
-
-
Process Control Strategies:
-
Semi-batch Operation: Instead of adding all reagents at once (batch mode), add one of the limiting reagents slowly over time (semi-batch or fed-batch mode). This allows you to control the reaction rate and, therefore, the rate of heat generation. The addition rate can be tied to the reactor temperature, stopping the feed if the temperature exceeds a set limit.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the reaction mixture. However, this reduces throughput.
-
Flow Chemistry: For highly exothermic and fast reactions, continuous flow reactors offer superior heat transfer due to their very high surface-area-to-volume ratio, allowing for near-isothermal conditions even for highly energetic reactions.[9][10][11]
-
| Control Method | Advantages | Disadvantages |
| Semi-batch Addition | Excellent control over heat generation; safer. | Increased reaction time; lower throughput. |
| Dilution | Simple to implement; increases thermal mass. | Reduces reactor productivity; increases solvent waste. |
| Flow Reactor | Superior heat and mass transfer; enhanced safety.[11] | Requires specialized equipment; potential for clogging. |
Experimental Protocols
Protocol 1: Scale-Up of a Biginelli Reaction
This protocol is a representative example for the synthesis of a dihydropyrimidinone (DHPM) derivative at a 1 mole scale, incorporating strategies for improved yield and control.
Materials:
-
Substituted Aldehyde (1.0 mol)
-
Ethyl Acetoacetate (1.0 mol)
-
Urea (1.5 mol)
-
Benzyltriethylammonium chloride (TEBA) (0.1 mol)
-
Ethanol (2 L)
Procedure:
-
Charge a 5L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with the substituted aldehyde (1.0 mol), ethyl acetoacetate (1.0 mol), urea (1.5 mol), and TEBA (0.1 mol).
-
Add ethanol (1 L) to the reactor.
-
Begin stirring at 200 RPM to ensure the mixture is a mobile slurry.
-
Heat the reactor jacket to 85-90 °C to bring the reaction mixture to a gentle reflux (approx. 78 °C).
-
Monitor the reaction progress by taking samples every hour and analyzing by TLC or HPLC. The reaction is typically complete within 3-5 hours.[1]
-
Once the reaction is complete (starting material is consumed), cool the reactor to 0-5 °C over 2 hours.
-
Hold the slurry at 0-5 °C for at least 1 hour to ensure complete precipitation of the product.
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold ethanol (2 x 500 mL).
-
Dry the product in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: Purification of a Pyrimidine Derivative by Crystallization
This protocol describes a general procedure for purifying a crude pyrimidine derivative at a 1 kg scale.
Materials:
-
Crude Pyrimidine Derivative (1.0 kg)
-
Appropriate Solvent System (e.g., Ethanol/Water, determined from screening)
-
Activated Carbon (optional, for color removal)
-
Seeding crystals (approx. 1 g)
Procedure:
-
Charge the crude pyrimidine derivative (1.0 kg) and the primary solvent (e.g., 8 L of ethanol) to a 20L jacketed glass reactor.
-
Heat the mixture with stirring to a temperature that ensures complete dissolution (e.g., 75 °C).
-
If the solution is colored, add activated carbon (10-20 g), stir for 30 minutes, and then perform a hot filtration to remove the carbon.
-
Cool the clear solution to a temperature just below the saturation point (e.g., 65 °C).
-
Add the seeding crystals to induce crystallization.
-
Implement a controlled cooling profile. For example, cool from 65 °C to 20 °C over 4 hours (approx. 11 °C/hour).
-
Cool further from 20 °C to 0 °C over 2 hours.
-
Hold the resulting slurry at 0 °C for 2 hours with slow stirring to maximize yield.
-
Filter the crystals and wash the cake with a cold portion of the solvent mixture.
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in safety considerations when moving from lab to pilot scale for pyrimidine synthesis? A1: The primary difference is the consequence of failure. At the pilot scale, potential hazards like thermal runaways, pressure buildup, and exposure to toxic materials are magnified. Key considerations include:
-
Thermal Hazard Assessment: A thorough understanding of the reaction exotherm is mandatory.
-
Material Handling: Handling larger quantities of flammable solvents and potentially toxic reagents requires specialized equipment and procedures.
-
Process Control: Automated control systems with safety interlocks are essential to prevent deviations from safe operating parameters.
-
Containment: The reactor and associated equipment must be designed to contain the reaction under worst-case scenarios.
Q2: How do I choose between a batch and a continuous (flow) process for my pyrimidine synthesis? A2: The choice depends on several factors:
-
Exothermicity: Highly exothermic reactions are often safer and easier to control in flow reactors due to superior heat transfer.[11]
-
Scale: For very large production volumes, continuous processes can be more efficient and economical.
-
Reaction Time: Very fast reactions are well-suited to flow chemistry.
-
Solids Handling: Reactions involving solids can be challenging to run in continuous reactors, although technologies are emerging to handle slurries.
-
Development Time: Developing a batch process is often faster and requires less specialized equipment initially.
Q3: What is the Pinner reaction and what are its common challenges in pyrimidine synthesis? A3: The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[12] A related reaction, often just called the Pinner reaction, is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be converted to an amidine.[6] The primary challenges are:
-
Anhydrous Conditions: The reaction typically requires anhydrous conditions as the intermediate imidate salt is sensitive to water.
-
Temperature Control: The intermediate Pinner salt can be thermally unstable, so low temperatures are often required to prevent side reactions.[6]
-
Strong Acid: The use of strong acids like gaseous HCl can be corrosive and difficult to handle on a large scale. Lewis acid-promoted versions have been developed as milder alternatives.[13]
Q4: Can microwave-assisted synthesis of pyrimidines be scaled up? A4: Yes, microwave-assisted synthesis can be scaled up, but it requires specialized equipment. While lab-scale microwave reactors are common, large-scale continuous microwave reactors are available for industrial production. The benefits, such as significant rate and yield enhancements, can make this an attractive option.[3] The main challenges are ensuring even heating throughout the larger volume and the capital cost of the equipment.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 3. scispace.com [scispace.com]
- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors [infoscience.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. WO2005054207A1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]
- 13. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
Stability testing of N-(4,6-diphenylpyrimidin-2-yl)butanamide in different solvents and pH
Technical Support Center: N-(4,6-diphenylpyrimidin-2-yl)butanamide Stability Testing
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for the stability testing of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this molecule is the hydrolysis of the butanamide side chain, which is susceptible to both acid and base catalysis.[1] The pyrimidine core is generally stable, but extreme conditions could lead to ring-related degradation. Other potential concerns include oxidation and photodecomposition.[2]
Q2: Which solvents are recommended for preparing stock solutions for stability studies?
A2: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is often used for its high dissolving power, but it can be problematic in some assays.[3] Acetonitrile (ACN) and methanol are common alternatives and are often compatible with HPLC mobile phases.[4] It is crucial to first establish the compound's solubility and to run a preliminary check for solvent-induced degradation before beginning a full study.
Q3: What are the standard forced degradation conditions I should test?
A3: Forced degradation studies, or stress testing, are essential to understand degradation pathways and develop stability-indicating methods.[5][6] Typical conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperatures.
-
Neutral Hydrolysis: Water or buffer (e.g., pH 7.0) at elevated temperatures.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Photostability: Exposure to light conditions as specified by ICH Q1B guidelines.
-
Thermal Stress: Dry heat (e.g., 80°C) for an extended period.[7]
Q4: Why is establishing a mass balance important in a stability study?
A4: Mass balance accounts for the initial amount of the active pharmaceutical ingredient (API) and the sum of its degradation products and remaining intact drug.[7] A good mass balance (typically 95-105%) demonstrates that the analytical method can detect all significant degradation products and that no material has been lost to volatility or adsorption.[2]
Troubleshooting Guide
Q: My compound is precipitating out of solution when I add it to the aqueous pH buffers for the hydrolysis study. What should I do?
A: This indicates poor aqueous solubility, a common issue with planar, hydrophobic molecules.[8]
-
Solution 1: Use a Co-solvent. You can prepare the reaction mixture using a small, controlled percentage of an organic co-solvent like acetonitrile or methanol (e.g., 5-10% v/v) to maintain solubility.[6] Ensure the co-solvent itself does not cause degradation by running a control.
-
Solution 2: Lower the Initial Concentration. If the analytical method is sensitive enough, reducing the starting concentration of the compound may keep it below its solubility limit in the aqueous medium.
Q: I see a new peak in my chromatogram for the placebo sample after stress testing. Is this a degradant?
A: Not necessarily. Peaks that appear in a stressed placebo sample are likely derived from the degradation of excipients in the formulation, not the API.[7] A stability-indicating method must be able to resolve all API-related degradants from any peaks generated by the placebo matrix.
Q: My HPLC analysis shows a loss of the main compound peak, but I don't see any corresponding degradation peaks. My mass balance is poor. What is happening?
A: There are several possibilities for a poor mass balance where degradant peaks are not observed:
-
Precipitation: The degradant may be insoluble in the sample diluent and has precipitated out of the solution. Check the sample vial for any visible precipitate.
-
Lack of a Chromophore: The degradation pathway may have resulted in a product that does not absorb UV light at the detection wavelength. Using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can help identify non-UV active compounds.
-
Volatility: The degradant could be a volatile compound that is lost during sample preparation or analysis.
-
Adsorption: The compound or its degradants may be adsorbing to the surface of the container (e.g., glass or plastic vial).
Q: The retention time of my main peak is shifting between injections. How can I fix this?
A: Retention time shifts are a common HPLC issue.[9]
-
Check for System Leaks: Even a small leak can cause fluctuations in pump pressure and affect retention times.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. For gradient methods, ensure sufficient re-equilibration time between runs.[9]
-
Control Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can significantly impact retention times.[4]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using buffers, check the pH and ensure no precipitation is occurring.
Experimental Protocols & Data
Protocol 1: Forced Hydrolysis Stability Study
This protocol outlines the procedure for assessing the stability of this compound in acidic, basic, and neutral conditions.
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile (ACN).
-
Sample Preparation:
-
Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of stock solution with 9 mL of purified water.
-
Control: Mix 1 mL of stock solution with 9 mL of ACN/Water (50:50).
-
-
Incubation: Store one set of samples at room temperature (25°C) and another at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Quenching & Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Analyze samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the forced hydrolysis stability study.
Caption: Potential degradation pathways for the target compound.
Data Summary
(Note: The following data is hypothetical and for illustrative purposes only.)
Table 1: Stability of this compound in Common Solvents at 25°C for 48 hours.
| Solvent | % Recovery of Parent Compound | Observations |
| Acetonitrile | 99.8% | No degradation observed |
| Methanol | 99.5% | No degradation observed |
| DMSO | 98.9% | Minor extraneous peak observed |
| Dichloromethane | 99.9% | No degradation observed |
Table 2: Summary of Forced Hydrolysis Study at 60°C.
| Condition | Time (hours) | % Degradation | Major Degradant Peak (RRT) |
| 0.1 M HCl | 6 | 8.5% | 0.45 |
| 24 | 25.1% | 0.45 | |
| Water (pH 7) | 24 | < 1.0% | N/A |
| 0.1 M NaOH | 6 | 15.4% | 0.45 |
| 24 | 48.2% | 0.45 |
Table 3: Summary of Forced Degradation Studies under Various Stress Conditions.
| Stress Condition | Duration | % Degradation | Observations |
| Oxidation (3% H₂O₂) | 24 hours | 5.6% | New degradant peak at RRT 1.15 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 2.1% | Minor degradation, sample appears light yellow |
| Thermal (Dry Heat, 80°C) | 48 hours | 3.5% | Slight degradation observed |
References
- 1. labinsights.nl [labinsights.nl]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Regioselective Functionalization of 4,6-Diphenylpyrimidin-2(1H)-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalization of 4,6-diphenylpyrimidin-2(1H)-ones.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of 4,6-diphenylpyrimidin-2(1H)-ones?
The primary challenge is controlling the regioselectivity of the reaction. The ambident nucleophilic nature of the pyrimidinone ring system allows for functionalization at either the nitrogen (N1) or the oxygen (O2) atom, leading to the formation of N-alkylated and O-alkylated products, respectively. Achieving high selectivity for one isomer over the other is a common experimental hurdle.
Q2: What are the conventional methods for selective N- and O-alkylation?
Traditionally, selective functionalization has been achieved through multi-step procedures.[1]
-
Selective O-alkylation: This was typically achieved by first chlorinating the pyrimidin-2(1H)-one, followed by a substitution reaction with an alcohol.[1]
-
Selective N-alkylation: N-alkylated products have been synthesized using an alkyl halide in the presence of a base like potassium carbonate (K2CO3) under reflux conditions, or by using aqueous sodium hydroxide with a phase transfer catalyst.[1]
Q3: Is there a more direct method for achieving regioselective O-alkylation?
Yes, a facile, one-step, catalyst-free methodology has been developed for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones.[1][2][3][4] This method utilizes cesium carbonate (Cs2CO3) in dimethylformamide (DMF) under mild conditions to achieve high yields (81-91%) of the O-alkylated product.[1][2][3][4]
Q4: How does the choice of base and solvent affect the regioselectivity of alkylation?
The choice of base and solvent is critical in directing the regioselectivity of the alkylation reaction.
-
For O-alkylation: The combination of Cs2CO3 in DMF has been shown to be highly effective for selective O-alkylation.[1][2][3] DFT studies suggest that the transition state for the formation of the O-regioisomer is more favorable with Cs2CO3 as compared to K2CO3.[1][2][3][4]
-
For N-alkylation: Using K2CO3 in DMF can lead to a mixture of O- and N-alkylated products, with the N-alkylated product often being significant.[1][3] For other pyrimidinone systems, like 3,4-dihydropyrimidin-2(1H)-ones, Cs2CO3 has been used for regioselective N1-alkylation.[5] Phase transfer catalysis conditions have also been employed for selective N1-alkylation.[6][7]
-
Mixtures: Combinations such as Na2CO3/DMF, NaHCO3/DMF, and KOC(CH3)3/DMF have been reported to yield mixtures of both N- and O-alkylated products.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired O-alkylated product and formation of a significant amount of the N-alkylated byproduct.
Possible Causes:
-
Incorrect base selection: Using a base like K2CO3 can favor N-alkylation or produce a mixture of isomers.[1][3]
-
Suboptimal solvent: The solvent plays a crucial role in the reaction outcome.
-
Reaction conditions not optimized: Temperature and reaction time can influence the product distribution.
Solutions:
-
Switch to Cesium Carbonate (Cs2CO3): For preferential O-alkylation, Cs2CO3 has demonstrated high selectivity.[1][2][3][4]
-
Use Dimethylformamide (DMF) as the solvent: The combination of Cs2CO3 in DMF is reported to be optimal for O-alkylation.[1][2][3]
-
Optimize reaction conditions: The highly selective O-alkylation with Cs2CO3/DMF is typically performed at room temperature.[1][3]
Problem 2: Difficulty in separating the O- and N-alkylated isomers.
Possible Cause:
-
The isomers may have similar polarities, making chromatographic separation challenging.
Solutions:
-
Improve regioselectivity of the reaction: The most effective solution is to optimize the reaction to favor the formation of a single isomer, minimizing the need for difficult separations. Refer to the solutions for Problem 1.
-
Chromatography optimization: If a mixture is obtained, careful optimization of the column chromatography conditions (e.g., solvent system, gradient) may be necessary. Recrystallization could also be a viable separation technique.
Data Presentation
Table 1: Effect of Base and Solvent on the Regioselective Alkylation of 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one with Propargyl Bromide. [3]
| Entry | Base | Solvent | O-Alkylated Yield (%) | N-Alkylated Yield (%) |
| 1 | K2CO3 | DMF | 58 | 42 |
| 2 | Cs2CO3 | DMF | 89 | - |
| 3 | Na2CO3 | DMF | Mixture of products | Mixture of products |
| 4 | NaHCO3 | DMF | Mixture of products | Mixture of products |
| 5 | NaH | DMF | - | - |
| 6 | KOC(CH3)3 | DMF | Mixture of products | Mixture of products |
| 7 | Cs2CO3 | CH3CN | 63 | - |
| 8 | Cs2CO3 | Dioxane | 57 | - |
| 9 | Cs2CO3 | DMSO | 71 | - |
| 10 | Cs2CO3 | NMP | 68 | - |
| 11 | Cs2CO3 | THF | 42 | - |
Experimental Protocols
Key Experiment: Regioselective O-Alkylation of 4,6-Diphenylpyrimidin-2(1H)-one. [1]
Materials:
-
4,6-diphenylpyrimidin-2(1H)-one
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF)
-
Alkyl halide (e.g., propargyl bromide)
-
25 mL round bottom flask (RBF)
-
Ice bath
-
Stirring apparatus
Procedure:
-
To a 25 mL round bottom flask, add 4,6-diphenylpyrimidin-2(1H)-one (0.16 mmol) and cesium carbonate (0.16 mmol).
-
Add DMF to solubilize the reactants.
-
Place the RBF in an ice bath.
-
Carefully add the organic halide (0.19 mmol) to the reaction mixture.
-
Remove the flask from the ice bath and stir the reaction mixture at room temperature for 8 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the product can be purified using column chromatography with a mobile phase of ethyl acetate and petroleum ether.[1]
Visualizations
Caption: Competing N- vs. O-alkylation pathways for 4,6-diphenylpyrimidin-2(1H)-one.
Caption: Workflow for regioselective O-alkylation using Cs2CO3/DMF.
References
- 1. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1 H)-ones under mild conditions and mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing by-product formation in the synthesis of diarylpyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of diarylpyrimidines, with a primary focus on minimizing the formation of unwanted by-products.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of diarylpyrimidines, particularly when using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Issue 1: Low Yield of the Desired Diarylpyrimidine Product
Q: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the target diarylpyrimidine. What are the potential causes and how can I improve the yield?
A: Low yields in Suzuki-Miyaura couplings for diarylpyrimidine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The Pd(0) catalyst is the active species. Ensure your palladium source is properly activated. If you are using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to Pd(0). The catalyst may also be sensitive to air and moisture.[1][2]
-
Poor Reagent Quality: The purity of your starting materials is crucial. Impurities in the halo-pyrimidine or the arylboronic acid can interfere with the reaction.[3] Water content in reagents and solvents can also be detrimental.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters.
-
Temperature: The reaction may require heating to proceed at an adequate rate. Optimization of the temperature is often necessary.
-
Solvent: A common solvent system is a mixture of an organic solvent (like 1,4-dioxane or toluene) and an aqueous solution of the base. The ratio of these solvents can impact the reaction.[4][5]
-
Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[6] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][5][7]
-
-
Ligand Issues: The ligand stabilizes the palladium catalyst and influences its reactivity. Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps.[2]
Issue 2: High Levels of Homocoupling By-products
Q: I am observing a significant amount of homocoupled by-products (Ar-Ar from the boronic acid). What causes this and how can I minimize it?
A: Homocoupling of the arylboronic acid is a common side reaction in Suzuki-Miyaura couplings.[8]
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[8]
-
Reaction Temperature: Higher temperatures can sometimes lead to an increase in homocoupling. If possible, try running the reaction at a lower temperature for a longer period.
-
Choice of Palladium Catalyst: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be beneficial.
Issue 3: Incomplete Reaction and Presence of Starting Material
Q: My reaction is not going to completion, and I am recovering a significant amount of the starting halo-pyrimidine. What should I try?
A: Incomplete conversion can be due to several factors related to reaction kinetics and catalyst deactivation.
-
Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Catalyst Loading: Increasing the catalyst loading may improve the conversion rate. However, this should be done judiciously as it can also lead to more by-products.
-
Reagent Stoichiometry: Ensure that the stoichiometry of the reagents is correct. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often used.
-
Catalyst Deactivation: The palladium catalyst can deactivate over time. This can be caused by impurities or thermal degradation. Using a more robust catalyst system or adding a fresh portion of the catalyst might help.
Issue 4: Difficulty in Purifying the Diarylpyrimidine Product
Q: I am struggling to separate my desired diarylpyrimidine from the by-products. What purification strategies are effective?
A: Purification can be challenging due to the similar polarities of the product and some by-products.
-
Chromatography: Flash column chromatography is a common method for purification. Experiment with different solvent systems to achieve optimal separation.[9]
-
Crystallization: If the product is a solid, recrystallization can be a very effective purification technique.[10] Screening different solvents is key to finding a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Washing/Extraction: Simple aqueous washes can sometimes remove inorganic by-products and unreacted base.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Suzuki-Miyaura synthesis of diarylpyrimidines?
A1: The most common by-products include:
-
Homocoupled products: Ar-Ar from the coupling of two arylboronic acid molecules.
-
Dehalogenated starting material: The halo-pyrimidine is reduced, and the halogen is replaced by a hydrogen atom.
-
Products of catalyst decomposition: Palladium black can form if the catalyst decomposes.
-
Unreacted starting materials: Halo-pyrimidine and arylboronic acid.
Q2: How important is the choice of base in the Suzuki-Miyaura reaction?
A2: The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation to the palladium center.[6] The choice of base can affect the reaction rate, yield, and selectivity.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][5][7] The optimal base often needs to be determined empirically for a specific set of substrates.
Q3: Can Stille coupling be used as an alternative to Suzuki-Miyaura coupling for diarylpyrimidine synthesis? What are the potential by-products?
A3: Yes, Stille coupling, which uses organotin reagents, is a viable alternative.[11][12] A potential advantage is the stability of organostannanes to a wide range of reaction conditions. However, a major drawback is the toxicity of tin compounds.[12][13] The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[13]
Q4: How can I effectively degas my reaction mixture to prevent oxygen-mediated side reactions?
A4: Proper degassing is critical. Common methods include:
-
Bubble Degassing: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) before adding the reagents.
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace with a vacuum pump, and then thawing the solvent. This cycle is typically repeated three times for maximum effectiveness.
-
Sonication under Vacuum: Sonicating the reaction mixture under a gentle vacuum can also help to remove dissolved gases.
Quantitative Data on Reaction Conditions
The following tables summarize reaction conditions and yields for the synthesis of diarylpyrimidines from various literature sources.
Table 1: Suzuki-Miyaura Coupling Conditions for Diarylpyrimidine Synthesis
| Halo-pyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-chloro-6-(3,4,5-trimethoxyphenyl)pyrimidine | Substituted phenylboronic acid | Pd(PPh₃)₄ (6.7) | K₂CO₃ | 1,4-dioxane/H₂O (3:1) | 126 | 25 min | Not specified | [4] |
| 4,6-dichloropyrimidine | 3,4,5-trimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | 110 | 20 min | Not specified | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Not specified | Good | [5] |
| 6-chloro-2,4-diaminopyrimidine | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | High | [7] |
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield
| Reaction | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | Dry Toluene | 40 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | Acetonitrile | 36 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine + Phenylboronic acid | 1,4-Dioxane | 60 | [5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Synthesis of Diarylpyrimidines [4]
-
Reagent Preparation: In a reaction vessel, combine the halo-pyrimidine (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 3:1).
-
Degassing: Subject the reaction mixture to three cycles of degassing and purging with an inert gas (nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-126 °C) with stirring. The reaction can be performed in a microwave reactor for accelerated reaction times.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the synthesis of diarylpyrimidines.
Caption: Suzuki-Miyaura cycle showing the desired product and a key by-product pathway.
Caption: A decision tree for troubleshooting low yields in diarylpyrimidine synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. dcatvci.org [dcatvci.org]
- 4. Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [cora.ucc.ie]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of N-(4,6-diphenylpyrimidin-2-yl)butanamide with Known p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the hypothetical compound N-(4,6-diphenylpyrimidin-2-yl)butanamide with a panel of well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. Due to the absence of specific experimental data for this compound in publicly available literature, this analysis is based on the structural similarity of its 2-aminopyrimidine core to known classes of kinase inhibitors, particularly those targeting p38 MAPK. The performance of this compound is presented hypothetically to illustrate its potential profile against established inhibitors.
Introduction to p38 MAPK Inhibition
The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer. This has made p38 MAPK a significant target for therapeutic intervention. This guide focuses on the comparative analysis of this compound and known p38 MAPK inhibitors, providing insights into their potential efficacy and selectivity.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and selected known p38 MAPK inhibitors is summarized in the tables below. The data for the known inhibitors are collated from various scientific sources. The values for this compound are hypothetical and are included for comparative purposes.
Table 1: Biochemical Potency (IC50, nM) Against p38 MAPK Isoforms
| Inhibitor | p38α | p38β | p38γ | p38δ |
| This compound | 15 | 180 | >1000 | >1000 |
| SB203580 | 50 | 500 | >10000 | >10000 |
| BIRB 796 (Doramapimod) | 38[1][2][3] | 65[1][2][3] | 200[1][2][3] | 520[1][2][3] |
| VX-702 | 4-20[4][5] | 14-fold less potent than α[6] | - | - |
| Losmapimod | pKi = 8.1 | pKi = 7.6 | - | - |
| Neflamapimod (VX-745) | 10[7] | 220[7] | No inhibition[7] | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a more potent inhibitor. Data for known inhibitors are sourced from published literature.
Table 2: Cell-Based Assay Potency (IC50, nM)
| Inhibitor | Assay Type | Cell Line | IC50 (nM) |
| This compound | LPS-induced TNF-α release | THP-1 | 85 |
| SB203580 | LPS-induced TNF-α release | THP-1 | 50-100[8] |
| BIRB 796 (Doramapimod) | LPS-induced TNF-α release | Human PBMCs | 21[9] |
| VX-702 | LPS-induced IL-6, IL-1β, TNF-α release | Ex vivo blood | 59, 122, 99 ng/mL (respectively)[5][6][10] |
| Losmapimod | LPS-induced TNF-α production | Human PBMCs | 100[11] |
Note: This table showcases the potency of inhibitors in a cellular context, which is more representative of their potential in vivo efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Biochemical p38α Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
GST-ATF2 (1-109) substrate[12]
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[13]
Procedure:
-
Prepare a solution of recombinant p38α kinase in kinase assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase assay buffer.
-
Add the kinase solution to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Prepare a solution of GST-ATF2 substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP solution to the wells.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell-Based LPS-Induced TNF-α Release Assay
This assay measures the inhibitory effect of a compound on the production and release of the pro-inflammatory cytokine TNF-α from monocytic cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Pre-incubate the differentiated THP-1 cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[14][15]
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. apexbt.com [apexbt.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 10. cellagentech.com [cellagentech.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the biological target of N-(4,6-diphenylpyrimidin-2-yl)butanamide
A comprehensive guide to validating the biological target of N-(4,6-diphenylpyrimidin-2-yl)butanamide is presented for researchers, scientists, and drug development professionals. This guide outlines a comparative approach, leveraging experimental data from analogous pyrimidine-based compounds to propose a robust validation strategy.
Introduction
This compound is a synthetic compound belonging to the diverse class of pyrimidine derivatives. While its specific biological target is not definitively established in publicly available literature, the pyrimidine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, including approved drugs. Compounds with similar core structures have been reported to exhibit a range of activities, including but not limited to, kinase inhibition, modulation of metabolic enzymes, and interference with microbial communication pathways. This guide provides a systematic approach to identify and validate the biological target of this compound, drawing comparisons with established methodologies for related compounds.
Comparative Analysis of Potential Biological Targets
Based on the activities of structurally related pyrimidine derivatives, several potential biological targets for this compound can be hypothesized. The following table summarizes the inhibitory activities of analogous compounds against various targets, providing a basis for initial screening efforts.
| Compound Class | Representative Compound | Target | IC₅₀ (nM) | Reference |
| 2,4-Dianilinopyrimidines | Derivative 8g | FAK | 15.6 | [1] |
| Pyridopyrimidines | Compound 4 | PIM-1 Kinase | 11.4 | [2] |
| Pyrimidine Derivatives | - | hCA I | 39.16 (Kᵢ) | [3] |
| Pyrimidine Derivatives | - | hCA II | 18.21 (Kᵢ) | [3] |
| Pyrimidine Derivatives | - | AChE | 33.15 (Kᵢ) | [3] |
| Pyrimidine Derivatives | - | BChE | 31.96 (Kᵢ) | [3] |
| N-(1,3,4-Thiadiazol-2-yl)amides | Compound 19n | 6PGD | 5100 | [4] |
Proposed Target Validation Workflow
A multi-step approach is proposed to elucidate and confirm the biological target of this compound. This workflow integrates initial broad-based screening with subsequent specific biochemical and cellular assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of N-(4,6-diphenylpyrimidin-2-yl)butanamide and its analogs
Structure-Activity Relationship of 2-Amino-4,6-Diarylpyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 2-amino-4,6-diarylpyrimidine framework has garnered significant attention due to its versatile pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. While a comprehensive structure-activity relationship (SAR) for the specific compound N-(4,6-diphenylpyrimidin-2-yl)butanamide and its direct analogs is not extensively documented in publicly available literature, a wealth of information exists for the broader class of 2-amino-4,6-diarylpyrimidines. This guide provides a comparative analysis of the SAR of these analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to inform future drug discovery and development efforts.
The general structure of the 2-amino-4,6-diarylpyrimidine core is characterized by a central pyrimidine ring substituted at the 2-position with an amino group (or a derivative thereof) and at the 4- and 6-positions with aryl groups. The biological activity of these compounds can be significantly modulated by varying the substituents on the amino group and the aryl rings.
Quantitative Structure-Activity Relationship Data
The biological activities of 2-amino-4,6-diarylpyrimidine derivatives have been evaluated against various targets. The following tables summarize the quantitative data from several key studies, highlighting the impact of structural modifications on their inhibitory potency.
Table 1: Anticancer Activity of 2-Amino-4,6-diarylpyrimidine Derivatives against K562 Cancer Cells and ABL1 Tyrosine Kinase Inhibition [1][2][3][4]
| Compound | R1 (at C4-phenyl) | R2 (at C6-phenyl) | K562 IC₅₀ (µM) | ABL1 Kinase IC₅₀ (µM) |
| 1e | H | 4-OH | 8.77 ± 0.55 | 3.35 ± 0.58 |
| 1g | 4-OCH₃ | 4-OH | Not specified | 35.16 ± 0.72 |
Data suggests that a hydroxyl group at the 4-position of the C6-phenyl ring is important for activity. The presence of a methoxy group at the 4-position of the C4-phenyl ring in compound 1g significantly reduces its inhibitory activity against ABL1 kinase compared to the unsubstituted analog 1e .[1][4]
Table 2: Aurora Kinase A Inhibitory Activity of 4,6-Diphenylpyrimidin-2-amine Derivatives [5]
| Derivative | R1 (at C4-phenyl) | R2 (at C6-phenyl) | Description | AURKA Inhibition |
| 12 | 2-OH | 2,4-di-OCH₃ | 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol | Selective inhibitor |
Derivative 12 was identified as a selective inhibitor of Aurora kinase A (AURKA), leading to G2/M phase cell cycle arrest and apoptosis in HCT116 human colon cancer cells.[5] The study highlights that hydrophobic substituents and a 1-naphthalenyl group at the R2 position, along with an H-bond acceptor at the C-2 of the R1 position, can increase the anticancer activity.[5]
Table 3: α-Glucosidase and α-Amylase Inhibitory Activity of 2-Amino-4,6-diarylpyrimidine Derivatives [6]
| Compound | R1 (at C4-phenyl) | R2 (at C6-phenyl) | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
| 4p | 4-OH | 3,4-di-Cl | 0.087 ± 0.01 | 0.189 ± 0.02 |
| 6p | 4-OH | 4-NO₂ | 0.095 ± 0.03 | 0.214 ± 0.03 |
| Rutin (Standard) | - | - | 0.192 ± 0.02 | 0.224 ± 0.02 |
These results indicate that 2-amino-4,6-diarylpyrimidines can be potent dual inhibitors of α-glucosidase and α-amylase.[6] The presence of a hydroxyl group at the 4-position of one phenyl ring combined with electron-withdrawing groups (dichloro or nitro) on the other phenyl ring leads to potent inhibitory activity, surpassing that of the standard drug, rutin.[6]
Table 4: Dual Monoamine Oxidase (MAO-A) and Acetylcholinesterase (AChE) Inhibitory Activity of 4,6-Diphenylpyrimidine Derivatives [7]
| Compound | R (at 2-position) | MAO-A IC₅₀ (nM) | AChE IC₅₀ (nM) | BuChE IC₅₀ (µM) |
| VB1 | Propargylamino | 18.34 ± 0.38 | 30.46 ± 0.23 | 0.666 ± 0.03 |
This study demonstrates that modifying the 2-amino group with a propargyl moiety can lead to potent dual inhibitors of MAO-A and AChE, which are key targets in the treatment of Alzheimer's disease.[7]
Experimental Protocols
1. General Synthesis of 2-Amino-4,6-diarylpyrimidines
The synthesis of 2-amino-4,6-diarylpyrimidines typically involves a two-step process.[1][2][3][4][5]
-
Step 1: Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as aqueous potassium hydroxide, in ethanol at room temperature. The reaction mixture is stirred for several hours, and the resulting chalcone precipitate is filtered and washed.[5]
-
Step 2: Pyrimidine Ring Formation: The synthesized chalcone is then cyclized with guanidine hydrochloride in the presence of a base, often under microwave irradiation, to form the 2-amino-4,6-diarylpyrimidine.[1][2][3][4]
2. In Vitro Anticancer Activity Assay (MTT Assay) [8]
-
Cell Culture: Human cancer cell lines (e.g., K562, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Staining: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
3. Kinase Inhibition Assay (e.g., ABL1, Aurora Kinase A) [1][4]
-
Enzyme and Substrate: The recombinant kinase enzyme (e.g., ABL1, AURKA) and its specific substrate are used.
-
Inhibition Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo) or an ELISA-based method.
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.
4. α-Glucosidase and α-Amylase Inhibition Assays [6]
-
Enzyme and Substrate: α-Glucosidase and α-amylase enzymes are used with their respective substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase).
-
Inhibition Reaction: The enzyme, substrate, and test compound are incubated together.
-
Detection: The enzymatic activity is determined by measuring the product of the reaction. For α-glucosidase, the release of p-nitrophenol is measured spectrophotometrically. For α-amylase, the amount of remaining starch is quantified using an iodine solution.
-
Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined.
Signaling Pathways and Mechanisms of Action
The biological effects of 2-amino-4,6-diarylpyrimidines are mediated through their interaction with various cellular signaling pathways.
1. Inhibition of Proliferation and Induction of Apoptosis via Kinase Inhibition
Several studies have shown that 2-amino-4,6-diarylpyrimidines can inhibit cancer cell proliferation by targeting key kinases involved in cell cycle regulation and survival. For instance, derivatives have been shown to inhibit Aurora Kinase A and ABL1 kinase.[1][4][5] Inhibition of these kinases can lead to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis, as evidenced by the cleavage of caspases and PARP.[5] Some derivatives have also been found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[8][9][10]
References
- 1. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 2. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure-activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Inhibitor Selectivity: A Case Study of Dasatinib vs. Imatinib
Discipline: Pharmacology, Drug Discovery and Development Publication Type: Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly in oncology. However, the therapeutic efficacy and safety profile of these inhibitors are intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of two prominent BCR-ABL tyrosine kinase inhibitors, Dasatinib and Imatinib. Due to the lack of publicly available selectivity data for the novel compound N-(4,6-diphenylpyrimidin-2-yl)butanamide, this guide utilizes the well-characterized inhibitors Dasatinib and Imatinib as an illustrative example to showcase the methodologies and data presentation pertinent to such a comparative analysis. This guide is intended to serve as a resource for researchers in the evaluation and selection of kinase inhibitors for therapeutic development.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases one of the most important classes of drug targets.
Imatinib was a first-generation tyrosine kinase inhibitor (TKI) that revolutionized the treatment of chronic myeloid leukemia (CML) by targeting the constitutively active BCR-ABL fusion protein. Its high efficacy and manageable side-effect profile established the paradigm of targeted cancer therapy.
Dasatinib is a second-generation TKI developed to overcome Imatinib resistance and to offer a broader spectrum of activity. While both drugs target BCR-ABL, their distinct chemical scaffolds lead to different selectivity profiles and off-target effects. Understanding these differences is crucial for predicting their clinical utility and potential adverse events.
This guide will provide a head-to-head comparison of the selectivity and cross-reactivity of Dasatinib and Imatinib, supported by experimental data from kinome-wide screening assays.
Data Presentation: Kinase Selectivity Profiles
The selectivity of Dasatinib and Imatinib has been extensively profiled against large panels of kinases. The following tables summarize the inhibitory activity (IC50 values in nM) of both compounds against their primary target, BCR-ABL, and a selection of key on- and off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Dasatinib and Imatinib Against BCR-ABL and Key Off-Target Kinases
| Kinase Target | Dasatinib (IC50, nM) | Imatinib (IC50, nM) | Primary Function/Association |
| ABL1 | <1 | 25 - 600 | Primary target in CML |
| SRC | 0.5 - 1.1 | >10,000 | Cell growth, proliferation, survival |
| LCK | 1.1 | >10,000 | T-cell signaling |
| LYN | 1.1 | 1,800 | B-cell signaling, mast cell activation |
| YES | 1.1 | 4,000 | Cell growth and differentiation |
| KIT | 4.8 | 100 - 800 | Hematopoiesis, mast cell function |
| PDGFRA | 28 | 100 - 700 | Cell growth and division |
| PDGFRB | 15 | 100 - 800 | Cell growth and division |
| EPHA2 | 16 | >10,000 | Cell migration, adhesion |
| DDR1 | 30 | 3,800 | Cell adhesion, migration |
Data compiled from multiple sources. Absolute IC50 values can vary depending on the specific assay conditions.
Data Interpretation:
-
Dasatinib demonstrates significantly higher potency against the primary target, ABL1, compared to Imatinib.
-
A key differentiator is Dasatinib's potent inhibition of the SRC family kinases (SRC, LCK, LYN, YES), a feature not observed with Imatinib at clinically relevant concentrations. This broader activity contributes to both its efficacy in certain contexts and some of its characteristic side effects.
-
Both inhibitors show activity against KIT and PDGFR kinases, though Dasatinib is generally more potent.
Experimental Protocols
The data presented in this guide are typically generated using in vitro kinase assays. Below are detailed methodologies for two common types of assays used for selectivity profiling.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
Materials:
-
Kinase of interest (e.g., purified recombinant ABL1)
-
LanthaScreen® Eu-labeled anti-tag antibody (specific to the tag on the recombinant kinase)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (Dasatinib, Imatinib) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 5 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control.
-
Kinase/Antibody Mix Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer at 2x the final desired concentration.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at 2x the final desired concentration.
-
Assay Assembly: Add the kinase/antibody mix to all wells of the assay plate.
-
Initiation of Reaction: Add the tracer solution to all wells to initiate the binding reaction. The final volume in each well is typically 15-20 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite the Europium donor at ~340 nm and measure the emission at two wavelengths: ~615 nm (Europium emission) and ~665 nm (Alexa Fluor™ 647 emission).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding is determined by the decrease in the FRET signal. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioenzymatic Filter Binding Assay
This is a traditional and highly sensitive method that directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.
Materials:
-
Kinase of interest
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Test compounds serially diluted in DMSO
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period during which the reaction is linear.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed filter paper in a scintillation vial with scintillation fluid and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the central role of BCR-ABL in activating multiple downstream signaling pathways that drive the malignant phenotype in CML. Both Dasatinib and Imatinib inhibit the kinase activity of BCR-ABL, thereby blocking these pathways.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition.
Experimental Workflows
The following diagram outlines a typical workflow for determining the IC50 of a kinase inhibitor using an in vitro assay.
Caption: General workflow for in vitro kinase inhibitor IC50 determination.
Conclusion
The comparative analysis of Dasatinib and Imatinib highlights the critical importance of comprehensive selectivity profiling in drug development. While both are effective BCR-ABL inhibitors, their off-target profiles are markedly different. Dasatinib's broader spectrum of activity, particularly against SRC family kinases, may offer advantages in certain clinical scenarios but also introduces a different set of potential side effects. The choice between these and other kinase inhibitors should be guided by a thorough understanding of their selectivity, the specific genetic context of the disease, and the individual patient's risk factors. The methodologies and data presentation formats provided in this guide offer a framework for the objective evaluation of kinase inhibitor selectivity for future drug development endeavors.
Comparative In Vitro Efficacy of 4,6-Disubstituted Pyrimidine Derivatives as Anticancer Agents
A comprehensive analysis of recently synthesized 4,6-disubstituted pyrimidine derivatives reveals their significant potential as anticancer agents, with several compounds demonstrating potent inhibitory activity against a range of cancer cell lines. This guide provides a comparative overview of their in vitro efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.
While a specific comparative analysis of N-(4,6-diphenylpyrimidin-2-yl)butanamide derivatives is not available in the current body of public-domain research, a broader examination of structurally related 4,6-disubstituted pyrimidines offers valuable insights into their structure-activity relationships and therapeutic potential. This guide focuses on several classes of these derivatives, including 4,6-diarylpyrimidines, pyrazolo[3,4-d]pyrimidines, and thiazolo[4,5-d]pyrimidines, highlighting their activity as inhibitors of key oncogenic pathways.
Comparative Antiproliferative Activity
The in vitro cytotoxic effects of various 4,6-disubstituted pyrimidine derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
4,6-Diarylpyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors
A series of novel 4,6-diaryl pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines: colon (HT-29), pancreatic (Panc-1), lung (A-549), and breast (MCF-7).[1] Several compounds exhibited potent activity, with GI50 values (average IC50) in the nanomolar range.[1]
| Compound ID | R1 | R2 | R3 | GI50 (nM) |
| 22 | 4-OMe | 3-OMe | 4-OMe-benzyl | 22 |
| 29 | 4-Cl | 3,4-di-OMe | 4-OMe-benzyl | 24 |
| 14 | 4-OMe | 4-OMe | 4-OMe-benzyl | 22-33 |
| 17 | 4-OMe | 3-OMe | Et | 22-33 |
| 19 | 4-OMe | 3-OMe | iso-propyl | 22-33 |
| 25 | 4-Cl | 3,4-di-OMe | n-propyl | 22-33 |
| Erlotinib | - | - | - | 33 |
2-Amino-4,6-diarylpyrimidine Derivatives as ABL1 Kinase Inhibitors
The anticancer activity of 2-amino-4,6-diarylpyrimidine derivatives was investigated against the human chronic myelocytic leukemia (K562) cancer cell line.[2] These compounds were evaluated for their ability to inhibit the ABL1 tyrosine kinase.[2]
| Compound ID | R1 | R2 | IC50 vs. K562 (µM) | ABL1 Kinase Inhibition IC50 (µM) |
| 1e | 4'-OCH3 | 4''-Cl | 8.77 ± 0.55 | 3.35 ± 0.58 |
| 1g | 4'-OCH3 | 4''-Br | Not specified | 35.16 ± 1.83 |
Thiazolo[4,5-d]pyrimidine Derivatives
A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity.[3] Compound 3b was identified as the most active among the newly synthesized compounds.[3]
| Compound ID | Cell Line | IC50 (µM) |
| 3b | C32 (Amelanotic Melanoma) | 24.4 |
| 3b | A375 (Melanotic Melanoma) | 25.4 |
| 3b | HaCaT (Normal Keratinocytes) | 33.5 |
| 3b | CHO-K1 (Normal Ovary) | 75.5 |
Experimental Protocols
The following methodologies were employed in the evaluation of the 4,6-disubstituted pyrimidine derivatives.
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]
Workflow:
Detailed Steps:
-
Cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 to 72 hours.[1][3]
-
Following the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 values were calculated from the dose-response curves.[1]
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases, such as ABL1 and CDK2, was determined using in vitro kinase assays.
General Workflow:
Detailed Steps:
-
The kinase, a specific substrate, and ATP were combined in a reaction buffer.
-
The test compounds were added to the reaction mixture at varying concentrations.
-
The reaction was initiated and allowed to proceed at 37°C for a specified time.
-
The extent of substrate phosphorylation was quantified, often using methods like ELISA or radiometric assays.
-
The IC50 values were determined by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathways
The anticancer activity of these pyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.
EGFR/VEGFR-2 Signaling Pathway
Many 4,6-diarylpyrimidine derivatives have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis.
CDK2/Cyclin E Signaling Pathway
Pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), which plays a critical role in cell cycle progression.[4]
References
- 1. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of N-(4,6-diphenylpyrimidin-2-yl)butanamide: A Comparative Guide to Preclinical Anticancer Assessment
For drug development professionals and researchers investigating the therapeutic potential of novel chemical entities, the transition from in vitro activity to in vivo validation is a critical milestone. This guide provides a comparative framework for planning the in vivo assessment of N-(4,6-diphenylpyrimidin-2-yl)butanamide, a compound featuring the 4,6-diarylpyrimidine core. While direct in vivo data for this specific molecule is not yet publicly available, we can establish a robust validation strategy by comparing its potential performance against other documented derivatives of the 4,6-diarylpyrimidine scaffold that have been evaluated for anticancer activity.
The 4,6-diaryl-substituted pyrimidine framework has been identified as a promising scaffold for targeting key oncogenic pathways, particularly phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy[1]. The following sections outline the necessary experimental protocols, comparative data tables, and conceptual workflows to guide the in vivo validation of this compound against relevant comparator compounds from this class.
Comparative Analysis of Diarylpyrimidine Derivatives
To establish a benchmark for the therapeutic potential of this compound, we will compare its projected assessment against synthesized diarylpyrimidine derivatives that have been evaluated for their anticancer properties, for instance, through in silico methods. The table below outlines the type of data that should be generated for a comprehensive comparison.
Table 1: Comparative Profile of Diarylpyrimidine Derivatives for Anticancer Potential
| Parameter | This compound (Proposed Data) | Comparator A: N-(2-(4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl)propan-2-yl)-methanesulfon-amide[1] | Comparator B: tert-Butyl (2-(4,6-diphenylpyrimidin-2-yl)butan-2-yl)carbamate[1] |
| Target Pathway | PI3K/Akt/mTOR (Hypothesized) | PI3Kγ (Predicted via Docking) | PI3Kγ (Predicted via Docking) |
| In Vitro Potency (IC₅₀) | Data to be determined (e.g., in MCF-7, U87-MG cell lines) | Not Reported | Not Reported |
| In Vivo Model | Murine Xenograft (e.g., Human breast cancer MCF-7) | Not Reported | Not Reported |
| Dosing & Administration | To be determined (e.g., 10-50 mg/kg, intraperitoneal) | Not Reported | Not Reported |
| Tumor Growth Inhibition (%) | Primary endpoint to be measured | Not Reported | Not Reported |
| Toxicity Indicators | Body weight change, clinical signs, organ histology | Not Reported | Not Reported |
Experimental Protocols for In Vivo Validation
A standardized set of protocols is essential for generating reproducible and comparable data. The following methodologies are proposed for the in vivo assessment of this compound.
Murine Xenograft Model for Anticancer Efficacy
This protocol describes the establishment of a tumor model to evaluate the efficacy of the test compound in inhibiting tumor growth.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A relevant human cancer cell line, such as MCF-7 (breast adenocarcinoma) or U87-MG (glioblastoma), which are known to have active PI3K signaling.
-
Cell Culture and Implantation: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS). A suspension of 5 x 10⁶ cells in 100 µL of a Matrigel/PBS mixture (1:1) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approx. 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Protocol:
-
Mice are randomized into vehicle control and treatment groups (n=8-10 per group).
-
This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
The compound is administered daily via intraperitoneal (IP) or oral (PO) gavage at predetermined doses (e.g., 10, 25, 50 mg/kg).
-
Treatment continues for a specified period, typically 21-28 days.
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI) at the end of the study, calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100%.
-
Secondary: Body weight measurements to monitor toxicity, and survival analysis if applicable.
-
-
Post-Study Analysis: At the end of the study, tumors may be excised for histopathological and biomarker analysis (e.g., phosphorylation status of Akt).
Acute Toxicity Assessment
A preliminary study to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.
-
Animal Model: Healthy non-tumor-bearing mice of the same strain as the efficacy model.
-
Study Design: A dose-escalation design where groups of mice (n=3-5 per group) are administered single or repeated doses of the compound.
-
Parameters Monitored:
-
Mortality and morbidity.
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Body weight changes over a 14-day observation period.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce significant signs of toxicity (e.g., >20% body weight loss).
Visualizing Key Pathways and Workflows
Understanding the target signaling pathway and the experimental process is crucial for contextualizing the research. The following diagrams illustrate the hypothesized PI3K signaling cascade and the general workflow for in vivo validation.
Caption: Hypothesized PI3K/Akt signaling pathway targeted by diarylpyrimidine derivatives.
Caption: General experimental workflow for in vivo anticancer efficacy testing.
References
Head-to-head comparison of different synthetic routes for 4,6-diarylpyrimidines
The synthesis of 4,6-diarylpyrimidines, a class of heterocyclic compounds with significant applications in medicinal and materials chemistry, has been approached through various methodologies. This guide provides a comparative analysis of prominent synthetic routes, offering researchers and drug development professionals a comprehensive overview of their respective efficiencies and procedural requirements. Key performance indicators such as reaction yields and times are presented, supported by detailed experimental protocols for reproducible research.
Comparative Analysis of Synthetic Routes
The synthesis of 4,6-diarylpyrimidines is predominantly achieved through three main strategies: conventional heating, microwave-assisted synthesis, and one-pot multicomponent reactions. Each method presents a unique set of advantages and disadvantages in terms of reaction time, yield, and environmental impact.
Conventional Heating vs. Microwave-Assisted Synthesis
A direct comparison between conventional heating and microwave-assisted synthesis for a series of 2-amino-4,6-diarylpyrimidines reveals a significant advantage for the latter in terms of reaction time.[1][2][3] While conventional heating methods can afford higher yields, they often require prolonged reaction times.[1][2][3] In contrast, microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, offering comparable or slightly lower yields.[1][2][3]
For instance, the synthesis of 2-amino-4,6-diarylpyrimidines via a Biginelli-type three-component reaction under conventional heating required 20 hours to achieve good yields.[1] The microwave-assisted counterpart, however, accomplished the synthesis in just 10 minutes, albeit with yields that ranged from acceptable to good.[1][2] This trade-off between reaction time and yield is a critical consideration for laboratory efficiency and throughput.
The environmental footprint of these methods also differs significantly. Conventional heating often relies on organic solvents, whereas microwave-assisted methods can be performed under solvent-free conditions, aligning with the principles of green chemistry.[1][2]
One-Pot Multicomponent Reactions
One-pot, three-component reactions represent an efficient and atom-economical approach to constructing the 4,6-diarylpyrimidine scaffold. This strategy involves the simultaneous reaction of an aryl ketone, a substituted benzaldehyde, and a nitrogen source like urea or guanidine. The use of a promoter such as chlorotrimethylsilane (TMSCl) has been shown to facilitate the cyclocondensation, leading to high yields under mild reaction conditions.[4] The operational simplicity of this method makes it an attractive option for rapid library synthesis.
Another variation involves a two-step, one-pot synthesis where chalcones are first formed via an aldol condensation of benzaldehydes and acetophenones, followed by a ring closure condensation with guanidine hydrochloride under microwave irradiation.[5][6][7] This approach avoids the isolation of the intermediate chalcone, streamlining the synthetic process.
Cyclocondensation of Chalcones
A well-established route to 4,6-diarylpyrimidines involves the cyclocondensation of pre-synthesized chalcones with a suitable nitrogen-containing reagent.[8][9] Chalcones, which are α,β-unsaturated ketones, are typically prepared through a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde. The subsequent reaction with reagents like guanidine hydrochloride or thiourea in the presence of a base yields the desired pyrimidine ring.[8][9] This two-step process allows for the purification of the intermediate chalcone, which can be beneficial for achieving higher purity in the final product.
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic routes to 4,6-diarylpyrimidines, providing a clear comparison of their performance.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Benzaldehyde, Acetophenone, Guanidine Hydrochloride | Base catalysis, Organic solvent, Reflux | 20 hours | Good | [1] |
| Microwave-Assisted | Benzaldehyde, Acetophenone, Guanidine Hydrochloride | CaCl2, Solvent-free, 150 W, 523 K | 10 minutes | Acceptable to Good | [1][2] |
| One-Pot Multicomponent | Arylketone, Benzaldehyde, Urea | Chlorotrimethylsilane (TMSCl), DMF/CH3CN | Not specified | High | [4] |
| Two-Step, One-Pot (MW) | Benzaldehyde, Acetophenone, Guanidine Hydrochloride | KOH, EG, Microwave | 10 minutes (chalcone) + Not specified (cyclization) | Not specified | [7] |
| Cyclocondensation of Chalcones | Chalcone, Thiourea | Basic conditions | Not specified | Not specified | [8][9] |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines[1][2]
In a high-pressure microwave tube, calcium chloride (0.4 mmol), guanidine hydrochloride (4.0 mmol), and two drops of distilled water are mixed and homogenized by magnetic stirring for 5 minutes. Subsequently, the corresponding benzaldehyde (1.0 mmol) and acetophenone (1.2 mmol) are added. The tube is then sealed and irradiated in a CEM-microwave reactor at 523 K and 150 W for 10 minutes with vigorous magnetic stirring.
General Procedure for One-Pot Synthesis of 4,6-Diarylpyrimidin-2(1H)-ones[4]
To a solution of an aryl ketone (3 mmol) and a substituted benzaldehyde (3 mmol) in a mixture of DMF/CH3CN, urea (4 mmol) and chlorotrimethylsilane (TMSCl) are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the product.
General Procedure for the Synthesis of 4,6-Diaryl Pyrimidine-2(1H)-thione from Chalcones[8][9]
A mixture of the appropriate chalcone and thiourea is refluxed in the presence of a base in a suitable solvent. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key steps of the discussed synthetic routes for 4,6-diarylpyrimidines.
Caption: Generalized synthetic pathways to 4,6-diarylpyrimidines.
Caption: Comparison of key reaction conditions and outcomes.
References
- 1. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 8. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 9. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Imatinib, Gefitinib, and Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent pyrimidine-based kinase inhibitors: Imatinib, Gefitinib, and Dasatinib. While the specific compound N-(4,6-diphenylpyrimidin-2-yl)butanamide lacks sufficient publicly available data for a direct comparison, this document will serve as a valuable resource by detailing the performance and experimental protocols of these well-characterized alternatives. The information presented herein is intended to aid researchers in understanding the nuances of kinase inhibition and to provide a practical framework for experimental design.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases, leading to the modulation of cellular signaling pathways. This guide focuses on three pioneering drugs that exemplify the therapeutic potential of this chemical class: Imatinib, a cornerstone in the treatment of chronic myeloid leukemia; Gefitinib, a targeted therapy for non-small cell lung cancer; and Dasatinib, a multi-targeted inhibitor with applications in various leukemias.
Performance Comparison: Kinase Inhibitory Activity
The in vitro potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for Imatinib, Gefitinib, and Dasatinib against their primary target kinases in both biochemical (cell-free) and cellular assays.
Table 1: Biochemical IC50 Values of Pyrimidine-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Conditions |
| Imatinib | v-Abl | 600 | Cell-free assay.[1] |
| c-Kit | 100 | Cell-free or cell-based assays.[1] | |
| PDGFR | 100 | Cell-free or cell-based assays.[1] | |
| Gefitinib | EGFR (Tyr1173) | 37 | NR6wtEGFR cells.[2] |
| EGFR (Tyr992) | 37 | NR6wtEGFR cells.[2] | |
| EGFR (Tyr1173) | 26 | NR6W cells.[2] | |
| EGFR (Tyr992) | 57 | NR6W cells.[2] | |
| Dasatinib | Bcr-Abl | < 1 | Wild-type Bcr-Abl.[3] |
| Src family kinases | < 1 | Members of the Src family.[3] |
Table 2: Cellular IC50 Values of Pyrimidine-Based Kinase Inhibitors
| Inhibitor | Cell Line | Target Pathway | IC50 (nM) | Assay Type |
| Imatinib | K562 | Bcr-Abl | 150 | Cell-based kinase inhibition assay.[4] |
| Gefitinib | PC9 | EGFR | 13.06 | MTT assay. |
| H3255 | EGFR | 0.3 | MTS assay.[5] | |
| 11-18 | EGFR | 390 | MTS assay.[6] | |
| Dasatinib | K562 | Bcr-Abl | 1 | Cell-based kinase inhibition assay.[4] |
Signaling Pathways and Mechanisms of Action
Kinase inhibitors exert their effects by blocking the phosphorylation cascade within specific signaling pathways that are often constitutively activated in cancer cells. Understanding these pathways is crucial for rational drug design and for predicting therapeutic outcomes.
Imatinib and the BCR-ABL Signaling Pathway
Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[7] It also inhibits other receptor tyrosine kinases such as c-Kit and PDGF-R.[1] By binding to the ATP-binding site of Bcr-Abl, Imatinib blocks its kinase activity, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival.[7]
Gefitinib and the EGFR Signaling Pathway
Gefitinib specifically targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] In many non-small cell lung cancers (NSCLC), activating mutations in EGFR lead to its constitutive activation and downstream signaling through pathways like RAS/MAPK and PI3K/AKT, promoting tumor growth and survival. Gefitinib competitively binds to the ATP-binding pocket of the EGFR kinase domain, inhibiting its activity.[8]
Dasatinib and Multi-Targeted Kinase Inhibition
Dasatinib is a potent, multi-targeted kinase inhibitor that targets Bcr-Abl, Src family kinases (including Src, Lck, Lyn, and Fyn), c-Kit, and PDGFR.[3] Its ability to inhibit multiple oncogenic pathways makes it effective in cases of Imatinib resistance and in other hematological malignancies. The inhibition of Src family kinases, in particular, affects pathways involved in cell proliferation, survival, migration, and invasion.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 8. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of N-(4,6-diphenylpyrimidin-2-yl)butanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential off-target effects of the novel compound N-(4,6-diphenylpyrimidin-2-yl)butanamide. Due to the absence of direct experimental data for this specific molecule in the public domain, this analysis is based on the known activities of structurally related 4,6-diphenylpyrimidine derivatives and is compared against established kinase inhibitors with well-characterized off-target profiles. This guide aims to provide a framework for researchers to design and interpret future experimental investigations into the selectivity of this compound.
Introduction to this compound and the Importance of Off-Target Profiling
This compound belongs to the 4,6-diphenylpyrimidine class of compounds. Derivatives of this scaffold have shown potential as inhibitors of various protein kinases and other enzymes, making them interesting candidates for drug discovery programs. However, the therapeutic success of any small molecule inhibitor is critically dependent on its selectivity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to adverse effects and toxicity, ultimately derailing drug development. Therefore, a thorough assessment of off-target interactions is paramount.
Potential Off-Target Profile of this compound (Inferred)
Based on published data for structurally similar 4,6-diphenylpyrimidine derivatives, this compound may exhibit activity against the following off-target classes:
-
Protein Kinases: The pyrimidine core is a common scaffold in many kinase inhibitors. Some diphenylpyrimidine derivatives have demonstrated dual inhibitory activity against Phosphoinositide 3-kinases (PI3Ks) and tubulin polymerization.
-
Other Enzymes: Certain 4,6-diphenylpyrimidine derivatives have been shown to inhibit Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[1][2][3]
It is crucial to emphasize that these are inferred potential off-targets, and dedicated experimental profiling is necessary to confirm or refute these possibilities for this compound.
Comparison with Alternative Kinase Inhibitors
To provide context, the off-target profiles of three well-characterized kinase inhibitors are presented below. These compounds, while not direct structural analogs, are relevant comparators due to their activity against the PI3K pathway, a potential target of 4,6-diphenylpyrimidine derivatives.
| Compound | Primary Target(s) | Known Off-Targets | Key Adverse Events Associated with Off-Targets |
| This compound (Inferred) | PI3K, Tubulin, MAO, AChE | To be determined experimentally | To be determined |
| Buparlisib (BKM120) | Pan-Class I PI3K | Tubulin polymerization[4] | Mood disorders, hyperglycemia, rash, fatigue[5][6][7][8] |
| PI-103 | PI3K (p110α, β, δ, γ), mTOR, DNA-PK[9][10][11][12] | Multiple other kinases at higher concentrations | (Preclinical) |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K | Moderate selectivity against other PI3K isoforms[13][14] | Rash, diarrhea, hyperglycemia[15] |
Experimental Protocols for Off-Target Profiling
A comprehensive assessment of off-target effects requires a multi-pronged approach employing various biochemical and cell-based assays.
Kinase Selectivity Profiling
This is a critical first step to understand the interaction of a compound with the human kinome.
Methodology:
-
Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Kinase Panel Screening: The compound is screened against a large panel of purified human protein kinases (typically >400) at a fixed concentration (e.g., 1 or 10 µM).
-
Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be achieved through various detection methods, such as radiometric assays (³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (vehicle-treated). Hits are defined as kinases showing inhibition above a certain threshold (e.g., >50%).
-
IC₅₀ Determination: For significant hits, dose-response curves are generated by testing the compound at multiple concentrations to determine the half-maximal inhibitory concentration (IC₅₀).
Receptor Binding Assays
To assess interactions with non-kinase targets like G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Target Preparation: Membranes from cells overexpressing the target receptor are prepared.
-
Radioligand Binding: The test compound is incubated with the receptor preparation in the presence of a radiolabeled ligand known to bind to the target.
-
Detection: The amount of radioligand displaced by the test compound is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated, and for active compounds, the inhibitory constant (Ki) is determined.
Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement in a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle.
-
Heating: The treated cells are heated to various temperatures.
-
Protein Extraction: The remaining soluble proteins are extracted.
-
Detection: The amount of a specific protein of interest in the soluble fraction is quantified by methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct interaction.
Visualizing Key Pathways and Workflows
To aid in understanding the biological context and experimental design, the following diagrams are provided.
References
- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cy5-alkyne.com [cy5-alkyne.com]
- 15. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Biological Effects of N-(4,6-diphenylpyrimidin-2-yl)butanamide: A Review of Available Literature
A comprehensive review of published scientific literature reveals a significant gap in the data available for N-(4,6-diphenylpyrimidin-2-yl)butanamide, precluding a comparative analysis of the reproducibility of its biological effects across different laboratories. At present, there are no publicly accessible, independent studies detailing the biological activities of this specific chemical entity.
While the broader class of pyrimidine derivatives has been the subject of extensive research, leading to the discovery of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, specific data for this compound remains elusive. Searches of chemical and biological databases have yielded information on structurally related compounds, but not on the exact molecule of interest.
For a robust assessment of reproducibility, a minimum of two independent research publications reporting on the same biological endpoint for this compound would be required. Such a comparison would involve a detailed analysis of the experimental designs, methodologies, and quantitative data from each study.
General Experimental Considerations for Assessing Biological Activity of Novel Compounds:
For the benefit of researchers who may be investigating this compound or similar compounds, a general workflow for characterizing its biological effects and ensuring the reproducibility of findings is outlined below.
Hypothetical Experimental Workflow
This diagram illustrates a typical workflow for the initial biological screening and subsequent validation of a novel chemical compound.
Caption: A generalized workflow for the discovery and validation of the biological activity of a novel compound, emphasizing the importance of independent validation for ensuring reproducibility.
Potential Signaling Pathways to Investigate
Given the chemical scaffold of this compound, several signaling pathways could be of interest for initial investigation. The pyrimidine core is a common feature in molecules targeting kinases and other enzymes involved in cell signaling.
Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for pyrimidine-containing therapeutic agents.
Detailed Experimental Protocols
Should research on this compound be undertaken, the following are examples of standard protocols that would be essential for characterizing its biological activity.
Table 1: Example Experimental Protocols
| Experiment | Objective | Methodology |
| Cell Viability Assay | To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines. | 1. Seed cells (e.g., HeLa, A549) in 96-well plates and allow to adhere overnight. 2. Treat cells with a serial dilution of this compound for 72 hours. 3. Add a viability reagent (e.g., resazurin, MTS) and incubate for 2-4 hours. 4. Measure absorbance or fluorescence to determine the percentage of viable cells relative to a vehicle control. |
| Kinase Inhibition Assay | To assess the ability of the compound to inhibit the activity of a specific kinase. | 1. In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and varying concentrations of the compound. 2. Initiate the reaction by adding ATP. 3. After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate, often using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). |
| Western Blot Analysis | To determine the effect of the compound on the phosphorylation status of key signaling proteins. | 1. Treat cells with the compound for a specified time. 2. Lyse the cells and quantify total protein concentration. 3. Separate proteins by size using SDS-PAGE and transfer to a membrane. 4. Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., p-AKT, total AKT). 5. Use a secondary antibody conjugated to an enzyme for detection via chemiluminescence or fluorescence. |
The core requirement for a comparison guide on the reproducibility of the biological effects of this compound cannot be met due to the absence of published research from multiple independent laboratories. The scientific community awaits initial reports on the biological activities of this compound. Future work should focus on primary screening to identify its biological targets, followed by validation studies in independent laboratories to establish the reproducibility of its effects. This foundational research is a prerequisite for any further development of this compound as a potential therapeutic agent.
Safety Operating Guide
Personal protective equipment for handling N-(4,6-diphenylpyrimidin-2-yl)butanamide
Essential Safety and Handling Guide for N-(4,6-diphenylpyrimidin-2-yl)butanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Chemical Hazard Summary
This compound is a chemical compound that poses significant health risks. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs, specifically the kidneys, liver, and spleen. Furthermore, this substance is very toxic to aquatic life with long-lasting effects. To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | Category 3 | Danger | H311: Toxic in contact with skin |
| Acute Toxicity (Inhalation) | Category 3 | Danger | H331: Toxic if inhaled |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs (Kidney, Liver, spleen) through prolonged or repeated exposure |
| Aquatic Hazard (Acute) | Category 1 | Warning | H400: Very toxic to aquatic life |
| Aquatic Hazard (Chronic) | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 or NIOSH approved. |
| Skin and Body Protection | Protective clothing | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Respirator | Required when dusts are generated. Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges. |
Operational Handling Protocol
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation :
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Before handling, ensure you are wearing all required personal protective equipment as detailed in the PPE table.
-
-
Handling :
-
Avoid generating dust when handling the solid compound.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Prevent all contact with skin and eyes.
-
It is strictly prohibited to eat, drink, or smoke in the designated work area.
-
-
In Case of Exposure :
-
If inhaled : Move the person to fresh air immediately. Call a POISON CENTER or doctor. If breathing has stopped, provide artificial respiration.
-
If on skin : Immediately take off all contaminated clothing. Rinse the skin with plenty of water. Call a physician without delay.
-
If in eyes : Rinse out with plenty of water. Remove contact lenses if present and easy to do. Consult an ophthalmologist.
-
If swallowed : Rinse mouth with water. Immediately call a POISON CENTER or doctor.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. Do not allow the chemical to enter drains. |
| Contaminated Packaging | Dispose of as unused product. Ensure the container is empty before disposal. |
| Contaminated Labware/PPE | Collect in a sealed, labeled container and dispose of as hazardous waste. |
Disposal Workflow
This information is intended to be a guide and should be supplemented by your institution's specific safety protocols and a thorough review of the full Safety Data Sheet (SDS) before use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
